malonyl-NAC
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
ethyl 3-(2-acetamidoethylsulfanyl)-3-oxopropanoate |
InChI |
InChI=1S/C9H15NO4S/c1-3-14-8(12)6-9(13)15-5-4-10-7(2)11/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
VCNFQKQSTPOHPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)SCCNC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Malonyl-NAC in Cellular Biology: A Technical Guide
An In-depth Examination of a Synthetic Probe for Inducing Protein Malonylation and Interrogating Cellular Metabolism
Abstract
Malonyl-N-acetylcysteamine (malonyl-NAC) is a synthetic, cell-permeable thioester designed as a research tool to directly induce lysine malonylation within the cellular environment. Unlike indirect methods that modulate endogenous malonyl-CoA levels, this compound provides a direct chemical approach to introduce this post-translational modification (PTM). This guide provides a comprehensive overview of the role of this compound as a scientific probe, its mechanism of action, its profound effects on cellular metabolism, particularly glycolysis, and detailed protocols for its application and the analysis of its effects. This document is intended for researchers, scientists, and drug development professionals interested in the study of protein acylation and metabolic regulation.
Introduction: The Need for a Direct Malonylation Probe
Lysine malonylation is a dynamic post-translational modification where a malonyl group is transferred from malonyl-CoA to a lysine residue on a protein. This modification is increasingly recognized as a key regulator of protein function and cellular metabolism. Dysregulation of protein malonylation has been implicated in various diseases, including metabolic disorders and cancer.
Studying the direct consequences of protein malonylation has been challenging. Traditional methods often rely on genetic or pharmacological inhibition of enzymes like fatty acid synthase (FASN) to increase endogenous malonyl-CoA pools. However, these methods can have pleiotropic effects unrelated to malonylation. To overcome this, ethyl malonyl-N-acetylcysteamine, commonly referred to as this compound, was synthesized. It is designed to cross the cell membrane and directly act as a malonyl group donor, inducing protein malonylation via a direct S to N acyl transfer.[1] This allows for a more precise investigation of the functional consequences of this specific PTM.
Mechanism of Action
This compound is a thioester compound that leverages the reactivity of the thioester bond to transfer a malonyl group to lysine residues on cellular proteins.
Cellular Uptake and Acyl Transfer:
-
Membrane Permeation: The ethyl and N-acetyl groups increase the lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane into the cytosol.
-
S to N Acyl Transfer: Once inside the cell, the malonyl group is transferred from the sulfur atom of the N-acetylcysteamine backbone to the ε-amino group of lysine residues on various proteins. This non-enzymatic reaction is driven by the inherent reactivity of the thioester.
This direct mechanism bypasses the need for enzymatic activity and allows researchers to study the effects of hypermalonylation in a controlled manner.
Caption: Mechanism of this compound action in cells.
Core Cellular Role: Interrogation of Glycolysis
The primary and most well-documented role of this compound is as a potent modulator of glycolysis. By inducing widespread lysine malonylation, this compound treatment leads to the inhibition of key glycolytic enzymes.
Key Observations:
-
Inhibition of Glycolytic Enzymes: Treatment of cells with this compound leads to the malonylation and subsequent inhibition of crucial glycolytic enzymes, including Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Pyruvate Kinase (PKM).[2]
-
Disruption of Glucose Metabolism: This enzyme inhibition disrupts the normal flow of glucose metabolism. Specifically, it causes an accumulation of upstream glycolytic intermediates, such as glucose-6-phosphate and fructose-1,6-bisphosphate.[2]
-
Reduction in Downstream Metabolites: Consequently, there is a significant reduction in the production of downstream metabolites like lactate and acetyl-CoA.[2]
-
Antiproliferative Effects: By disrupting the central energy-producing pathway of highly glycolytic cells, such as certain cancer cell lines, this compound can limit metabolism and inhibit cell proliferation.[2]
Caption: this compound inhibits glycolysis via enzyme malonylation.
Quantitative Data Presentation
The effects of this compound have been quantified in various studies. The tables below summarize key findings from research primarily conducted on the A549 lung cancer cell line.
Table 1: Cellular Treatment and Global Effects
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Treatment Concentration | 1 mM this compound | Standard concentration for inducing malonylation | [2] |
| Treatment Duration | 24 hours | Sufficient time to observe significant effects | [2] |
| Global Malonylation | 1 mM this compound, 24h | Significant time-dependent increase in overall lysine malonylation |[2] |
Table 2: Effects on Glycolytic Enzyme Activity and Metabolism
| Parameter | Cell Line | Treatment | Quantitative Effect | Reference |
|---|---|---|---|---|
| GAPDH Activity | A549 | 1 mM this compound, 24h | Significant reduction in activity | [2] |
| Pyruvate Kinase Activity | A549 | 1 mM this compound, 24h | Significant inhibition of activity | [2] |
| Lactate Production | A549 | 1 mM this compound, 24h | Modest but significant reduction | [2] |
| Metabolite Levels | A549 | 1 mM this compound, 24h | Accumulation of glucose-6-phosphate & fructose-1,6-bisphosphate | [2] |
| Cell Proliferation | Kidney Cancer Cell Line | 1 mM this compound | Limitation of metabolism and proliferation |[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for Cellular Treatment with this compound
This protocol is adapted for treating adherent cells in a 6-well plate format.
Materials:
-
Adherent cells (e.g., A549)
-
Complete culture medium (e.g., RPMI)
-
6-well tissue culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in 6-well dishes at a density that will result in approximately 80-90% confluency at the time of harvest (e.g., 4 x 10⁵ A549 cells/well). Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Stock Solution Preparation: Prepare a 1 M stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
-
Treatment: Warm the complete culture medium to 37°C. For a final concentration of 1 mM this compound in 3 mL of medium, add 3 µL of the 1 M stock solution directly to the medium in each well. For the vehicle control, add 3 µL of DMSO to a separate well.
-
Incubation: Gently swirl the plate to ensure even distribution of the compound. Return the plate to the incubator and incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After incubation, cells can be harvested for downstream analysis (e.g., Western blot, enzyme activity assays) by washing with ice-cold PBS and then lysing with an appropriate buffer.
Caption: Workflow for treating cultured cells with this compound.
Western Blot for Detection of Lysine Malonylation
Materials:
-
Cell lysate from this compound treated and control cells
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Anti-malonyllysine (Kmal) antibody (e.g., PTM Biolabs, PTM-902)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL Western blotting detection reagents
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the anti-malonyllysine antibody in blocking buffer (a typical starting dilution is 1:1000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000). Incubate the membrane for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL detection reagents according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
GAPDH Activity Assay
This protocol is based on a colorimetric assay where GAPDH activity leads to the formation of an intermediate that reacts with a developer to produce a colored product measured at 450 nm.[4]
Materials:
-
Cell lysate from this compound treated and control cells
-
Commercial GAPDH Activity Assay Kit (e.g., Assay Genie, BN00904) or individual reagents
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize cells in the provided assay buffer on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris. Collect the supernatant (lysate) for the assay.
-
Reaction Setup: Add 1-50 µL of cell lysate to wells of a 96-well plate. Adjust the final volume to 50 µL with GAPDH Assay Buffer. Prepare a background control well for each sample containing lysate but no substrate.
-
Standard Curve: Prepare a standard curve according to the kit manufacturer's instructions (typically using NADH).
-
Reaction Mix: Prepare a reaction mix containing the GAPDH substrate and developer.
-
Initiate Reaction: Add the reaction mix to each well (including standards and samples).
-
Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Calculation: Choose two time points within the linear range of the reaction. Calculate the change in absorbance over time (ΔOD/min). Compare the activity of treated samples to control samples after subtracting the background reading.
Pyruvate Kinase Activity Assay
This protocol describes a coupled enzyme assay where pyruvate produced by PK is used by lactate dehydrogenase (LDH), causing the oxidation of NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm.[1]
Materials:
-
Cell lysate from this compound treated and control cells
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Reagents: ADP, phosphoenolpyruvate (PEP), NADH, lactate dehydrogenase (LDH)
-
96-well UV-transparent plate or quartz cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Sample Preparation: Prepare cell lysates in a suitable buffer (e.g., HEPES) as described for the GAPDH assay.
-
Reaction Cocktail: Prepare a reaction cocktail containing assay buffer, ADP, PEP, NADH, and LDH.
-
Equilibration: Add the reaction cocktail to each well or cuvette and incubate for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C) to allow temperature equilibration and establish a blank rate.
-
Initiate Reaction: Add a small volume of cell lysate (e.g., 10-50 µL) to the reaction cocktail to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 2-5 minutes).
-
Calculation: Calculate the rate of NADH oxidation (ΔA₃₄₀/min) from the linear portion of the curve. One unit of PK activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmole of NADH per minute. Compare the activity in treated versus control samples.
Conclusion
This compound has emerged as an invaluable tool for the direct chemical induction of protein lysine malonylation in living cells. Its application has been instrumental in deconvoluting the specific cellular consequences of this post-translational modification, demonstrating a clear causal link between hypermalonylation of glycolytic enzymes and the disruption of cellular metabolism. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to employ this compound in their own experimental systems, paving the way for further discoveries into the regulatory roles of lysine malonylation in health and disease. As research into protein acylation continues to expand, such precise chemical tools will remain essential for advancing our understanding of these complex regulatory networks.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomic Analysis of Lysine Malonylation in Response to Salicylic Acid in the Roots of Platycodon grandiflorus [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
Malonyl-NAC: A Probe for Unraveling Lysine Malonylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine malonylation is a crucial post-translational modification (PTM) implicated in a wide array of cellular processes, from metabolism to gene regulation. This dynamic modification, involving the addition of a malonyl group to a lysine residue, can significantly alter a protein's charge, structure, and function. The study of lysine malonylation has been greatly advanced by the development of chemical probes that enable its detection and enrichment. Among these, malonyl-N-acetylcysteine (malonyl-NAC) has emerged as a valuable cell-permeable tool to directly induce and investigate lysine malonylation in living cells. This technical guide provides a comprehensive overview of this compound as a probe for lysine malonylation, detailing its application, relevant experimental protocols, and the underlying biological pathways.
Data Presentation
The following tables summarize quantitative data from proteomic studies that have investigated lysine malonylation across different species and conditions. This data provides a global perspective on the prevalence and regulation of this important post-translational modification.
Table 1: Global Profiling of Lysine Malonylation Sites and Proteins
| Organism/Cell Line | Number of Identified Malonylation Sites | Number of Identified Malonylated Proteins | Reference |
| Platycodon grandiflorus roots (with salicylic acid treatment) | 1907 | 809 | [1] |
| Toxoplasma gondii tachyzoites | 294 (Exp. 1), 345 (Exp. 2), 352 (Exp. 3) | 203 (Exp. 1), 236 (Exp. 2), 230 (Exp. 3) | [2] |
| Wild-type Mouse Brain | 466 | 241 | [3] |
| Sirt5(-/-) Mouse Brain | (Data available in reference) | (Data available in reference) | [3] |
Table 2: Quantification of Malonylated Peptides and Proteins in Platycodon grandiflorus
| Sample Type | Total Spectra | Matched Spectra | Identified Peptides | Malonylated Peptides | Confidently Quantified Proteins | Confidently Quantified Modification Sites | Reference |
| P. grandiflorus roots | 254,802 | 47,551 | 14,732 | 1878 | 414 | 798 | [1] |
Table 3: Effect of this compound on GAPDH Activity in A549 Cells
| Treatment | GAPDH Activity (relative to control) | Reference |
| DMSO (vehicle control) | 1.0 | [4] |
| 1 mM this compound (24h) | ~0.8 (estimated from graph) | [4] |
| 25 µM Orlistat (24h) | ~0.7 (estimated from graph) | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound and the study of lysine malonylation.
Protocol 1: Proposed Synthesis of Ethyl Malonyl-N-acetylcystamine (this compound)
Materials:
-
N-acetylcystamine
-
Mono-ethyl malonate
-
Thionyl chloride or other activating agent (e.g., carbodiimide)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other non-nucleophilic base
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Activation of Mono-ethyl malonate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mono-ethyl malonate in anhydrous DCM. Cool the solution in an ice bath. Slowly add thionyl chloride (or other activating agent) dropwise with stirring. Allow the reaction to proceed for 1-2 hours at 0°C, then warm to room temperature to ensure complete formation of the ethyl malonyl chloride.
-
Acylation Reaction: In a separate flask, dissolve N-acetylcystamine and triethylamine in anhydrous DCM. Cool this solution in an ice bath. Slowly add the freshly prepared ethyl malonyl chloride solution dropwise to the N-acetylcystamine solution with vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure ethyl malonyl-N-acetylcystamine.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Treatment with this compound to Induce Lysine Malonylation[4]
This protocol describes the treatment of A549 cells with this compound to increase intracellular lysine malonylation.
Materials:
-
A549 cells
-
RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and antibiotics
-
This compound (1 M stock in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate A549 cells in 6-well dishes at a density of 4 x 10⁵ cells per well in 3 ml of RPMI medium.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a cell culture incubator.
-
Treatment:
-
For the this compound treated group, add 3 µL of the 1 M this compound stock solution to the cell culture medium for a final concentration of 1 mM.
-
For the vehicle control group, add 3 µL of DMSO to the cell culture medium.
-
-
Incubation: Incubate the treated cells for 24 hours at 37°C under a 5% CO₂ atmosphere.
-
Cell Lysis and Downstream Analysis: After incubation, the cells can be harvested and lysed for subsequent analysis, such as Western blotting to detect global lysine malonylation or enzyme activity assays.
Protocol 3: Western Blot Analysis of Global Lysine Malonylation
This protocol outlines the procedure for detecting total lysine malonylation in cell lysates by Western blotting.
Materials:
-
Cell lysate from control and this compound treated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-pan-malonyl-lysine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-pan-malonyl-lysine primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. A loading control, such as an anti-GAPDH or anti-tubulin antibody, should be used to ensure equal protein loading.
Protocol 4: GAPDH Activity Assay[7][8]
This colorimetric assay measures the enzymatic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Materials:
-
Cell lysate from control and this compound treated cells
-
GAPDH activity assay kit (commercially available kits typically include assay buffer, substrate, and developer)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Prepare cell lysates according to the assay kit instructions. Typically, cells are homogenized in an ice-cold assay buffer.
-
Standard Curve Preparation: Prepare a standard curve using the provided standard (e.g., NADH) as per the kit's protocol.
-
Reaction Setup: In a 96-well plate, add the cell lysate samples, positive controls, and blanks.
-
Reaction Initiation: Add the reaction mix (containing substrate and developer) to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin measuring the absorbance at 450 nm at regular intervals (e.g., every 2-3 minutes) for a duration of 20-60 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of change in absorbance over time for each sample. Determine the GAPDH activity from the standard curve and normalize to the protein concentration of the lysate.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to lysine malonylation and its investigation using chemical probes.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Global Proteomic Analysis of Lysine Malonylation in Toxoplasma gondii [frontiersin.org]
- 3. In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Malonyl-N-Acetylcysteine (Malonyl-NAC)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malonyl-N-acetylcysteine (malonyl-NAC) is a synthetic, cell-permeable thioester designed to investigate the cellular consequences of increased lysine malonylation, a critical post-translational modification (PTM). By mimicking the action of the endogenous metabolite malonyl-CoA, this compound serves as a powerful research tool to probe acylation-dependent cellular processes. This document elucidates the core mechanism of this compound, detailing its cellular uptake, its role in inducing protein malonylation, and its profound impact on key metabolic pathways, particularly glycolysis and fatty acid metabolism. The guide summarizes key quantitative data, outlines generalized experimental protocols for its study, and provides visual diagrams of its mechanistic pathways to facilitate a comprehensive understanding for research and therapeutic development.
Introduction to Malonylation and this compound
The Central Role of Malonyl-CoA in Metabolism
Malonyl-coenzyme A (malonyl-CoA) is a pivotal metabolite that sits at the crossroads of fatty acid metabolism.[1] It serves a dual function:
-
Substrate for Fatty Acid Synthesis: Malonyl-CoA is the fundamental two-carbon donor for the synthesis of long-chain fatty acids in the cytoplasm.[2][3]
-
Inhibitor of Fatty Acid Oxidation: It acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme controlling the rate-limiting step of fatty acid transport into the mitochondria for β-oxidation.[1][2][4][5][6]
This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously, allowing the cell to efficiently manage its energy resources.[1][7]
Lysine Malonylation: A Key Post-Translational Modification
Beyond its metabolic roles, the malonyl group from malonyl-CoA can be transferred to lysine residues on proteins, a PTM known as lysine malonylation. This modification can alter a protein's structure, function, and localization. This compound has emerged as a critical tool for studying the direct consequences of this PTM.
This compound as a Cell-Permeable Probe
To overcome the impermeability of malonyl-CoA to cell membranes, this compound was developed. This compound couples a malonyl group to N-acetylcysteine (NAC), a carrier that facilitates its entry into the cell.[8] Once inside, it acts as a reactive thioester, increasing the intracellular levels of protein malonylation and allowing researchers to study its downstream effects.[8]
Core Mechanism of Action
Cellular Uptake and Intracellular Activity
This compound is designed to be membrane-permeable. Studies have shown that treating cells with this compound leads to a significant increase in overall lysine malonylation, confirming it can cross the cell membrane and induce this PTM.[8] However, the efficiency of this process may be limited by factors such as cellular uptake rates, hydrolysis, or the cleavage of the thioester bond, often necessitating high concentrations in experimental settings.[8]
Metabolic Consequences of this compound Administration
The primary consequence of this compound treatment is the disruption of core metabolic pathways through the malonylation of key enzymes.
Inhibition of Glycolysis
Studies in lung cancer cell lines have demonstrated that this compound directly inhibits glycolysis by targeting critical enzymes.[8]
-
GAPDH Inhibition: Increased cellular malonylation from this compound treatment leads to a reduction in the activity of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[8]
-
Pyruvate Kinase (PKM) Inhibition: this compound also inhibits the activity of pyruvate kinase, which catalyzes the final rate-limiting step of glycolysis.[8]
This dual inhibition results in a metabolic bottleneck, causing the accumulation of upstream glycolytic intermediates, such as glucose-6-phosphate and fructose-1,6-bisphosphate, and a reduction in downstream products like lactate and acetyl-CoA.[8] These findings suggest that this compound can limit the proliferation of highly glycolytic cells, such as certain cancer cells.[8]
Regulation of Fatty Acid Metabolism
By increasing intracellular malonylation, this compound mimics a state of high endogenous malonyl-CoA. This has a profound inhibitory effect on fatty acid oxidation. The elevated malonylation is believed to inhibit CPT1, preventing the transport of fatty acids into the mitochondria and thus shutting down their oxidation.[1][2] This mechanism is central to the metabolic switch between using carbohydrates and fats for energy.
Quantitative Data Presentation
The following tables summarize key quantitative parameters from studies involving this compound and the related endogenous metabolite, malonyl-CoA.
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Value | Cell Line | Duration | Observed Effect | Reference |
|---|
| Concentration | 1 mM | A549 (Lung Cancer) | 24 hours | Increased lysine malonylation, reduced GAPDH/PKM activity. |[8] |
Table 2: Bioactivity of Endogenous Malonyl-CoA
| Parameter | Value (Ki) | Target | Tissue | Significance | Reference |
|---|---|---|---|---|---|
| Inhibitory Constant | ~1-2 µM | Carnitine Acyltransferase I (CPT1) | Liver Mitochondria | Potent inhibition of fatty acid oxidation. | [7] |
| Inhibitory Concentration | 10x higher than muscle | Carnitine Palmitoyltransferase 1 (CPT1) | Liver | Tissue-specific differences in regulation. |[2] |
Key Experimental Protocols
Disclaimer: The following are generalized methodologies based on descriptions in the cited literature. Specific protocols should be optimized for individual experimental systems.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., A549) at an appropriate density in standard growth medium and allow them to adhere overnight.
-
Treatment Preparation: Prepare a stock solution of this compound. Immediately before use, dilute to the final desired concentration (e.g., 1 mM) in fresh cell culture medium.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After incubation, wash cells with cold phosphate-buffered saline (PBS) and harvest via scraping or trypsinization for downstream analysis.
Immunoblotting for Malonyllysine
-
Protein Extraction: Lyse harvested cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for malonyllysine. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Glycolytic Enzyme Activity Assays
-
Lysate Preparation: Prepare cell lysates from control and this compound-treated cells in a non-denaturing buffer.
-
GAPDH/PKM Activity Measurement: Use commercially available colorimetric or fluorometric assay kits that measure the conversion of a substrate to a product by the specific enzyme. The rate of product formation is proportional to the enzyme's activity and can be measured using a spectrophotometer or plate reader.
-
Normalization: Normalize enzyme activity to the total protein concentration of the lysate.
Research and Therapeutic Applications
The mechanism of this compound positions it as a valuable asset for both basic research and therapeutic exploration.
-
Research Tool: It is an indispensable tool for probing acylation-dependent phenotypes and defining the role of non-enzymatic malonylation as a biomarker in disease.[8]
-
Therapeutic Potential: Its ability to inhibit glycolysis and limit the proliferation of highly glycolytic cells suggests a potential therapeutic strategy for targeting cancers that rely heavily on glucose metabolism.[8]
Conclusion
Malonyl-N-acetylcysteine is a rationally designed chemical probe that effectively introduces malonyl groups into the cellular environment. Its mechanism of action centers on inducing protein lysine malonylation, which in turn inhibits key glycolytic enzymes and mimics the inhibitory effect of malonyl-CoA on fatty acid oxidation. This leads to a significant disruption of cellular energy metabolism. For researchers and drug developers, this compound provides a unique window into the physiological and pathological consequences of protein malonylation, opening new avenues for understanding metabolic regulation and developing novel therapeutic interventions for metabolic diseases and cancer.
References
- 1. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. A possible role for malonyl-CoA in the regulation of hepatic fatty acid oxidation and ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of malonyl-coa in the coordination of fatty acid synthesis and oxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Application of Malonyl-N-Acetylcysteine (Malonyl-NAC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Malonyl-N-acetylcysteine (malonyl-NAC) has emerged as a valuable chemical probe for investigating the roles of protein malonylation, a post-translational modification implicated in various cellular processes, including metabolism. As a cell-permeable mimic of the endogenous acyl donor malonyl-CoA, this compound allows for the controlled induction of lysine malonylation in cellular systems, providing a powerful tool to study its downstream functional consequences. This technical guide provides a comprehensive overview of the synthesis of this compound, detailed experimental protocols for its application in cell-based assays, and its effects on key metabolic pathways.
Introduction: The Significance of this compound in Cellular Research
Lysine malonylation is a recently discovered post-translational modification where a malonyl group is transferred from malonyl-CoA to a lysine residue on a protein. This modification is increasingly recognized as a key regulator of enzyme function and cellular metabolism. The study of malonylation has been facilitated by the use of synthetic tools that can modulate its levels within cells. This compound serves as a synthetic thioester that can cross cell membranes and directly malonylate intracellular proteins, thereby mimicking the effects of elevated endogenous malonyl-CoA levels. Its application has been instrumental in demonstrating the inhibitory effects of malonylation on glycolytic enzymes and its broader impact on cellular metabolism.
Synthesis of S-Malonyl-N-Acetylcysteine (this compound)
While a specific, detailed published protocol for the synthesis of S-malonyl-N-acetylcysteine was not identified in a comprehensive literature search, a plausible and chemically sound synthetic route can be proposed based on established methods for thioester formation. The following protocol outlines a potential two-step synthesis commencing from malonic acid and N-acetylcysteine.
Proposed Synthetic Pathway
The proposed synthesis involves the activation of one of the carboxylic acid groups of malonic acid, followed by its reaction with the thiol group of N-acetylcysteine. A common strategy for such selective activation is the use of a carbodiimide coupling agent in the presence of N-hydroxysuccinimide (NHS) to form a stable NHS ester of malonic acid. This activated intermediate can then react cleanly with the thiol of N-acetylcysteine to form the desired thioester bond. An alternative approach could involve the use of malonyl chloride, though this may be more reactive and lead to side products.
Figure 1: Proposed two-step synthesis of S-malonyl-N-acetylcysteine.
Experimental Protocol (Proposed)
Materials:
-
Malonic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Acetylcysteine (NAC)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step 1: Synthesis of Malonyl-NHS ester
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve malonic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude Malonyl-NHS ester. This intermediate may be used in the next step without further purification, or it can be purified by recrystallization.
Step 2: Synthesis of S-Malonyl-N-Acetylcysteine
-
In a separate flask under an inert atmosphere, dissolve N-acetylcysteine (1 equivalent) in anhydrous DMF.
-
Add a base such as triethylamine or DIPEA (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add a solution of the crude Malonyl-NHS ester (1 equivalent) in anhydrous DMF to the N-acetylcysteine solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with a small amount of acetic acid) to yield pure S-malonyl-N-acetylcysteine.
Characterization:
The structure and purity of the final product should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the synthesis of this compound, which would need to be determined experimentally.
| Parameter | Value |
| Reactants | |
| Malonic Acid | 1.0 g |
| N-Acetylcysteine | 1.57 g |
| Product | |
| Theoretical Yield | 2.4 g |
| Actual Yield | (To be determined) |
| Percent Yield | (To be determined) |
| Purity (HPLC) | >95% |
| 1H NMR (Predicted) | Peaks corresponding to the malonyl and N-acetylcysteine moieties. |
| Mass Spectrometry (ESI-MS) | [M-H]- expected at m/z ~248.03 |
Experimental Protocols for the Application of this compound
This compound is used to study the effects of protein malonylation in living cells. The following protocols are based on published studies.[1]
Cell Culture and Treatment
Cell Line: A549 human lung carcinoma cells (or other relevant cell lines).
Culture Conditions:
-
Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Treatment Protocol:
-
Plate cells at a desired density (e.g., 4 x 105 cells/well in a 6-well plate) and allow them to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound (e.g., 1 M in DMSO).
-
Add this compound to the cell culture medium to a final concentration of 1 mM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound treated wells.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Measurement of Glycolytic Enzyme Activity
3.2.1. GAPDH Activity Assay
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) activity can be measured using a commercially available kit or a standard spectrophotometric assay. The principle involves monitoring the reduction of NAD+ to NADH in the presence of the GAPDH substrate, glyceraldehyde-3-phosphate.
Protocol Outline:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in an appropriate assay buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well plate, add a defined amount of protein lysate to each well.
-
Initiate the reaction by adding a reaction mixture containing glyceraldehyde-3-phosphate and NAD+.
-
Measure the increase in absorbance at 340 nm over time using a microplate reader.
-
Calculate the GAPDH activity, often expressed as the rate of NADH production per minute per milligram of protein.
3.2.2. Pyruvate Kinase (PKM) Activity Assay
Pyruvate kinase activity is typically measured in a coupled enzyme assay where the production of pyruvate is linked to the oxidation of NADH by lactate dehydrogenase (LDH).
Protocol Outline:
-
Prepare cell lysates as described for the GAPDH assay.
-
In a 96-well plate, add a defined amount of protein lysate.
-
Add a reaction mixture containing phosphoenolpyruvate (PEP), ADP, NADH, and an excess of lactate dehydrogenase.
-
Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized to NAD+.
-
Calculate the pyruvate kinase activity based on the rate of NADH oxidation.
Metabolomic Analysis of Glycolytic Intermediates
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to quantify the levels of intracellular metabolites.
Protocol Outline:
-
After this compound treatment, rapidly quench cellular metabolism by washing the cells with an ice-cold solution (e.g., saline or PBS).
-
Extract the metabolites using a cold solvent mixture, such as 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., HILIC or reversed-phase chromatography).
-
Identify and quantify glycolytic intermediates (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate) by comparing their retention times and mass-to-charge ratios to authentic standards.
Visualization of this compound's Mechanism of Action
This compound acts as a cell-permeable precursor that increases intracellular protein malonylation. This modification has been shown to directly impact the activity of key glycolytic enzymes.
Cellular Uptake and Protein Malonylation
Figure 2: Cellular uptake of this compound and subsequent protein malonylation.
Impact on Glycolysis
Treatment of cells with this compound leads to the malonylation and subsequent inhibition of glycolytic enzymes such as GAPDH and pyruvate kinase (PKM). This enzymatic inhibition results in a bottleneck in the glycolytic pathway, leading to the accumulation of upstream metabolites.[1]
Figure 3: Inhibition of glycolysis by this compound-induced protein malonylation.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound treatment on cellular processes, as reported in the literature.[1]
Table 1: Effect of this compound on Glycolytic Enzyme Activity in A549 Cells
| Enzyme | Treatment (24h) | Relative Activity (%) |
| GAPDH | Vehicle (DMSO) | 100 |
| 1 mM this compound | ~75 | |
| Pyruvate Kinase | Vehicle (DMSO) | 100 |
| 1 mM this compound | ~80 |
Table 2: Effect of this compound on Metabolite Levels in A549 Cells
| Metabolite | Treatment (24h) | Fold Change vs. Vehicle |
| Glucose-6-Phosphate | 1 mM this compound | Increased |
| Fructose-1,6-Bisphosphate | 1 mM this compound | Increased |
| Lactate | 1 mM this compound | Decreased |
Conclusion
Malonyl-N-acetylcysteine is a critical tool for the study of protein malonylation and its impact on cellular function. This guide provides a framework for its synthesis and a detailed overview of its application in cell-based assays. The ability to exogenously induce protein malonylation with this compound offers researchers a powerful method to dissect the regulatory roles of this post-translational modification, particularly in the context of metabolic diseases and cancer. Further research into the development and application of such chemical probes will continue to advance our understanding of cellular metabolism and open new avenues for therapeutic intervention.
References
An In-depth Technical Guide on the Core Properties of Malonyl-N-Acetylcysteine
Disclaimer: Malonyl-N-acetylcysteine is not a widely studied or commercially available compound. This guide synthesizes information based on the known properties of its constituent molecules, N-acetylcysteine (NAC) and malonic acid, to project the potential characteristics and activities of this novel derivative for research and drug development professionals.
Introduction
Malonyl-N-acetylcysteine (Malonyl-NAC) represents a hypothetical molecule combining the structural features of malonic acid, a key metabolic intermediate, and N-acetylcysteine, a well-established antioxidant and mucolytic agent. This technical guide explores the theoretical basic properties of this compound, providing a foundation for its potential synthesis, characterization, and investigation as a novel therapeutic agent. The unique combination of a dicarboxylic acid moiety with a potent thiol-containing antioxidant suggests a range of potential applications, from targeted drug delivery to modulation of cellular metabolism and redox signaling.
Physicochemical Properties
The predicted physicochemical properties of this compound are extrapolated from the known characteristics of N-acetylcysteine and malonic acid. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methodologies.
| Property | N-Acetylcysteine (NAC) | Malonic Acid | Predicted Malonyl-N-Acetylcysteine |
| Molecular Formula | C5H9NO3S[1] | C3H4O4 | C8H11NO6S |
| Molecular Weight | 163.19 g/mol [1] | 104.06 g/mol | ~249.24 g/mol |
| Melting Point | 106-108 °C[1] | 135-137 °C | Predicted to be in a similar or higher range, likely with decomposition. |
| Solubility | Soluble in water and ethanol; insoluble in chloroform and ether.[1] | Soluble in water, ethanol, and ether. | Expected to be highly soluble in water and polar organic solvents due to multiple polar functional groups. |
| pKa | 9.5 (thiol group)[2] | 2.83, 5.70 (carboxylic acids) | Expected to have multiple pKa values corresponding to the two carboxylic acid groups and the thiol group. |
| Appearance | White crystalline powder.[1] | White crystals. | Predicted to be a white crystalline solid. |
Synthesis and Chemical Reactivity
The synthesis of this compound would likely involve the acylation of the thiol group of N-acetylcysteine with a derivative of malonic acid, such as malonyl chloride or by using a coupling agent. The reactivity of the resulting molecule would be dictated by its three key functional groups: two carboxylic acids and one thiol.
Caption: Proposed synthesis workflow for Malonyl-N-Acetylcysteine.
Potential Biological Activities and Mechanisms of Action
The biological activities of this compound are hypothesized to be a composite of the actions of NAC and malonic acid.
Similar to NAC, this compound would likely serve as a precursor to L-cysteine, thereby supporting the synthesis of glutathione (GSH), a primary endogenous antioxidant.[3][4] The free thiol group could also directly scavenge reactive oxygen species (ROS).[3][5]
NAC is known to inhibit the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.[3][6] It is plausible that this compound would retain this anti-inflammatory activity.
Malonic acid is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[7] Malonyl-CoA, derived from malonic acid, is a key regulator of fatty acid synthesis and beta-oxidation.[8][9] The delivery of a malonate moiety via this compound could therefore influence cellular energy metabolism.
Caption: Potential mechanisms of action for Malonyl-N-Acetylcysteine.
Experimental Protocols
-
Materials: N-acetyl-L-cysteine, malonyl chloride, anhydrous solvent (e.g., dichloromethane), and a non-nucleophilic base (e.g., triethylamine).
-
Procedure:
-
Dissolve N-acetyl-L-cysteine and triethylamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a solution of malonyl chloride in the same solvent to the reaction mixture.
-
Allow the reaction to proceed for several hours at room temperature, monitoring by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final product using NMR, mass spectrometry, and elemental analysis.
-
A reverse-phase HPLC (RP-HPLC) method would be suitable for the quantification of this compound.
-
Instrumentation: An HPLC system with a UV detector and a C18 column.[10][11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Standard Preparation: Prepare a stock solution of purified this compound in the mobile phase and create a series of dilutions to generate a standard curve.[10]
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase and filter through a 0.45 µm filter.
-
Analysis: Inject the standards and samples, and quantify the this compound peak based on the standard curve.
Caption: Experimental workflow for the investigation of Malonyl-N-Acetylcysteine.
Conclusion
Malonyl-N-acetylcysteine is a novel compound with the potential to exhibit a unique combination of antioxidant, anti-inflammatory, and metabolic modulatory properties. While its existence and properties are currently theoretical, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. Further research into this and similar derivatives of N-acetylcysteine could open new avenues for the development of therapeutics for a wide range of disorders characterized by oxidative stress, inflammation, and metabolic dysregulation.
References
- 1. N-Acetyl-L-cysteine | 616-91-1 [chemicalbook.com]
- 2. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. Biological Activities and Potential Oral Applications of N-Acetylcysteine: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 5. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonic acid - Wikipedia [en.wikipedia.org]
- 8. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 9. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 10. ajpp.in [ajpp.in]
- 11. One moment, please... [archives.ijper.org]
An In-depth Technical Guide to the Cellular Targets of Malonyl-S-Acyl-N-Acetylcysteamine (malonyl-NAC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of malonyl-S-acyl-N-acetylcysteamine (malonyl-NAC). This compound serves as a valuable chemical probe for studying lysine malonylation, a post-translational modification driven by the reactive endogenous metabolite, malonyl-CoA. By mimicking elevated intracellular malonyl-CoA, this compound induces protein malonylation, leading to functional changes in key cellular pathways, particularly glucose metabolism. This document details the identified protein targets, the functional consequences of their modification, and the experimental protocols utilized for their discovery and characterization.
Core Concept: this compound as a Probe for Non-Enzymatic Acylation
This compound is a cell-permeable thioester designed to investigate the consequences of non-enzymatic lysine malonylation within the cellular environment. Endogenously, the accumulation of reactive metabolites like malonyl-CoA can lead to the non-enzymatic modification of lysine residues on various proteins. This process is implicated in the regulation of metabolic pathways. This compound bypasses the complexities of cellular metabolism that regulate malonyl-CoA levels, allowing for the direct chemical induction of lysine malonylation via an S to N acyl transfer mechanism.[1] Its use has been pivotal in identifying cellular pathways susceptible to this type of acylation and understanding the functional impact of hypermalonylation, particularly on glycolytic enzymes.[1]
Primary Cellular Targets: Glycolytic Enzymes
The primary and most functionally significant targets of this compound-induced malonylation identified to date are key enzymes within the glycolytic pathway. Treatment of cancer cells with this compound leads to the inhibition of these enzymes, disrupting glucose metabolism and impacting cell proliferation.[1]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
GAPDH is a critical enzyme in glycolysis, and its activity is significantly reduced following this compound treatment. This inhibition is a direct consequence of increased lysine malonylation on the enzyme.[1]
Pyruvate Kinase M2 (PKM2)
Similar to GAPDH, pyruvate kinase activity is inhibited by this compound treatment. This finding is consistent with observations that the endogenous acyl donor, malonyl-CoA, also inhibits PKM activity, reinforcing the role of malonylation in regulating the final steps of glycolysis.[1]
Quantitative Data Summary
The functional consequences of this compound treatment on enzyme activity and cellular metabolism have been quantified in A549 lung carcinoma cells. The following tables summarize the key findings.
Table 1: Effect of this compound on Glycolytic Enzyme Activity in A549 Cells
| Enzyme | Treatment (1 mM, 24h) | Remaining Activity (% of Control) | P-value |
| GAPDH | This compound | ~65% | < 0.01 |
| Pyruvate Kinase | This compound | ~75% | < 0.05 |
| Data derived from Kulkarni et al., 2017. Values are approximate based on graphical representation in the source publication.[1] |
Table 2: Relative Abundance of Glycolytic Metabolites in A549 Cells after this compound Treatment
| Metabolite | Treatment (1 mM, 24h) | Fold Change vs. Control |
| Glucose-6-Phosphate | This compound | Increased |
| Fructose-1,6-Bisphosphate | This compound | Increased |
| Lactate | This compound | Decreased |
| Acetyl-CoA | This compound | Decreased |
| Qualitative changes as reported by Kulkarni et al., 2017. Specific fold-change values were not provided in the primary publication.[1] |
Signaling Pathways and Logical Workflows
The mechanism of this compound action involves direct protein modification leading to altered metabolic flux. The following diagrams illustrate the key pathways and experimental logic.
Caption: this compound enters the cell and increases lysine malonylation on proteins, directly inhibiting glycolytic enzymes like GAPDH and PKM2, which in turn suppresses overall glycolytic flux.
Caption: Experimental workflow for assessing the cellular effects of this compound treatment on A549 cancer cells.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in Kulkarni et al., 2017.[1]
Cell Culture and this compound Treatment
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Medium: RPMI medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: For experiments, 4 x 10⁵ cells are plated per well in 6-well dishes and allowed to adhere for 24 hours.
-
Treatment: A 1 M stock solution of this compound in DMSO is prepared. For treatment, the stock is diluted into the culture medium to a final concentration of 1 mM. Vehicle control wells are treated with an equivalent volume of DMSO.
-
Incubation: Cells are incubated with this compound or vehicle for 24 hours prior to harvesting.
Western Blot for Global Lysine Malonylation
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Protein concentration in the soluble fraction is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against malonyl-lysine (anti-Kmal). A loading control antibody (e.g., anti-β-actin) is used to ensure equal loading.
-
Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.
GAPDH Enzyme Activity Assay
-
Lysate Preparation: A549 cells treated with this compound or vehicle are harvested and lysed. The soluble protein fraction is quantified.
-
Assay Principle: The assay measures the enzymatic conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate by GAPDH, which involves the reduction of NAD⁺ to NADH. The increase in NADH is monitored by absorbance at 340 nm.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, NAD⁺, G3P, sodium arsenate, and a defined amount of cell lysate.
-
Measurement: The reaction is initiated by adding the substrate (G3P), and the change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Analysis: The rate of reaction (slope of the absorbance curve) is calculated and normalized to the total protein concentration in the lysate. The activity in this compound-treated samples is expressed as a percentage of the vehicle-treated control.
Pyruvate Kinase (PK) Enzyme Activity Assay
-
Lysate Preparation: As described for the GAPDH assay.
-
Assay Principle: This assay couples the pyruvate kinase reaction to the lactate dehydrogenase (LDH) reaction. PK converts phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. LDH then reduces the pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH is monitored by the change in absorbance at 340 nm.
-
Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer, PEP, ADP, NADH, LDH, and cell lysate.
-
Measurement: The reaction is initiated by adding ADP, and the decrease in absorbance at 340 nm is recorded over time.
-
Analysis: The rate of NADH oxidation is calculated and normalized to the total protein concentration. The activity in treated samples is compared to the vehicle control.
Conclusion
This compound is a powerful chemical tool that has been instrumental in defining the cellular targets and functional consequences of non-enzymatic lysine malonylation. Its primary effect is the modification and subsequent inhibition of glycolytic enzymes, such as GAPDH and PKM2, leading to a significant disruption of glucose metabolism. This guide provides the foundational data and methodologies for researchers interested in exploring the role of protein malonylation in cellular physiology and disease, offering a robust framework for future investigations in this expanding area of research.
References
Non-Enzymatic Malonylation: A Core Technical Guide for Researchers
An In-depth Exploration of a Critical Post-Translational Modification in Cellular Metabolism and Disease
Abstract
Non-enzymatic malonylation is a recently discovered and increasingly significant post-translational modification (PTM) where a malonyl group is directly transferred from malonyl-coenzyme A (malonyl-CoA) to the lysine residues of proteins. This spontaneous chemical modification is emerging as a crucial regulator of protein function, deeply intertwined with cellular metabolism and implicated in a range of pathologies, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides a comprehensive overview of the core principles of non-enzymatic malonylation, its biochemical mechanism, biological consequences, and detailed methodologies for its study. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand and investigate this important PTM.
Introduction to Non-Enzymatic Malonylation
First identified in 2011, lysine malonylation is a reversible PTM that introduces a malonyl group (–CO–CH2–COOH) to the ε-amino group of a lysine residue.[1] This modification is evolutionarily conserved across prokaryotes and eukaryotes.[2] While enzymatic mechanisms for malonylation may exist, a significant portion of this PTM occurs non-enzymatically, driven by the intracellular concentration of the highly reactive metabolite, malonyl-CoA.[3][4]
The addition of the malonyl group imparts a net negative charge to the lysine residue at physiological pH, changing it from +1 to -1.[2][5] This alteration in charge can profoundly impact a protein's structure, electrostatic interactions, and ultimately its function and binding affinities.[5] Non-enzymatic malonylation is particularly prevalent on proteins involved in central metabolic pathways, such as glycolysis and fatty acid metabolism.[5] The reversible nature of this modification is primarily governed by the sirtuin 5 (SIRT5) deacetylase, which exhibits robust demalonylase activity.[1][6]
The Chemical Basis of Non-Enzymatic Malonylation
The core of non-enzymatic malonylation lies in the inherent reactivity of the thioester bond in malonyl-CoA. The ε-amino group of a lysine residue, when in its deprotonated state, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the malonyl-CoA thioester. This results in the formation of a stable amide bond, covalently attaching the malonyl group to the lysine side chain.
The rate of this reaction is influenced by several factors:
-
Concentration of Malonyl-CoA: Higher intracellular concentrations of malonyl-CoA directly increase the likelihood of non-enzymatic malonylation.[3]
-
Local pH: The nucleophilic attack requires a deprotonated lysine residue. The pKa of the lysine ε-amino group is approximately 10.5, meaning that at physiological pH (~7.4), only a small fraction of lysine residues are deprotonated. However, the microenvironment of a protein can influence the pKa of individual lysine residues. For instance, the more alkaline environment of the mitochondrial matrix (pH ~8.0) favors the deprotonated state and thus promotes non-enzymatic acylation reactions.[7]
-
Protein Structure and Accessibility: The accessibility of lysine residues on the protein surface and their surrounding chemical environment also play a crucial role in determining their susceptibility to malonylation.
Biological Significance and Disease Relevance
The landscape of non-enzymatic malonylation is intricately linked to the metabolic state of the cell. Elevated levels of malonyl-CoA, a key indicator of cellular energy surplus, can lead to widespread protein malonylation. This modification has been shown to regulate the activity of key metabolic enzymes.
Metabolic Regulation:
-
Glycolysis: Several glycolytic enzymes are targets of non-enzymatic malonylation. This modification can inhibit their activity, suggesting a feedback mechanism to control glucose metabolism when fatty acid precursors are abundant.[3]
-
Fatty Acid Metabolism: Malonyl-CoA is a critical regulator of fatty acid oxidation. Increased malonylation of proteins involved in this pathway can further modulate lipid metabolism.
Disease Implications:
-
Metabolic Disorders: Aberrant protein malonylation has been observed in models of type 2 diabetes and obesity, where it is linked to insulin resistance and lipid accumulation.[3][8]
-
Inflammatory Conditions: Malonylation of key inflammatory proteins, such as GAPDH, can regulate cytokine production, implicating this PTM in the inflammatory response.[6][8]
-
Cancer: The role of malonylation in cancer is complex. It can suppress tumor growth by impairing metabolic flux, but cancer cells may also exploit it to support proliferation.[8]
-
Malonic Aciduria: In this inherited metabolic disorder, defects in the enzyme malonyl-CoA decarboxylase lead to the accumulation of malonyl-CoA and a significant increase in protein malonylation, impairing mitochondrial function.[1]
Quantitative Data Summary
The study of non-enzymatic malonylation often involves quantifying the levels of key molecules and the extent of protein modification. The following tables summarize relevant quantitative data from the literature.
| Metabolite | Organism/Cell Type | Condition | Concentration Range | Reference |
| Malonyl-CoA | E. coli K12 | Early exponential growth | ~90 μM | [9][10] |
| Malonyl-CoA | E. coli K12 | Stationary phase | ~4 μM | [9][10] |
| Acetyl-CoA | E. coli K12 | Exponential growth | 20-600 μM | [9][10] |
Table 1: Cellular Concentrations of Malonyl-CoA and Acetyl-CoA. Cellular concentrations of acyl-CoAs can vary significantly depending on the metabolic state of the cell.
| Study Type | Organism/Cell Type | Number of Malonylation Sites Identified | Number of Malonylated Proteins Identified | Reference |
| Proteomic Screen | Mouse Liver | 4,042 | 1,426 | |
| Proteomic Screen | Human Fibroblasts | 4,943 | 1,822 | |
| Proteomic Screen (MCD-/-) | Human Fibroblasts | 1,452 (detected only in MCD-/-) | 822 (detected only in MCD-/-) | |
| Proteomic Screen | Diabetic (db/db) Mouse Liver | 573 | 268 |
Table 2: Proteomic Identification of Malonylation Sites and Proteins. Advances in mass spectrometry have enabled the large-scale identification of malonylated proteins and their specific modification sites.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in non-enzymatic malonylation and the experimental approaches to study it is crucial for a deeper understanding.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of non-enzymatic malonylation.
In Vitro Non-Enzymatic Malonylation of a Purified Protein
This protocol describes the non-enzymatic malonylation of a purified protein for functional studies or as a standard for Western blotting.
Materials:
-
Purified protein of interest (e.g., bovine serum albumin (BSA) or a recombinant protein)
-
Malonyl-CoA lithium salt
-
Reaction Buffer: 50 mM HEPES, pH 7.5 (or other suitable buffer, pH can be varied to modulate reaction rate, e.g., pH 8.0 for increased reactivity)
-
2x SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Prepare a stock solution of the purified protein in the reaction buffer to a final concentration of 1-2 mg/mL.
-
Prepare a fresh stock solution of malonyl-CoA in deionized water to a concentration of 10 mM.
-
In a microcentrifuge tube, combine the following:
-
Purified protein solution (e.g., 40 µg)
-
Malonyl-CoA stock solution to a final concentration of 200 µM to 1 mM.
-
Reaction buffer to a final volume of 20-50 µL.
-
-
As a negative control, prepare a parallel reaction without the addition of malonyl-CoA.
-
Incubate the reaction mixture at 37°C for 2-6 hours. The incubation time can be optimized depending on the protein and the desired level of malonylation.
-
To quench the reaction, add an equal volume of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
The malonylated protein is now ready for analysis by SDS-PAGE and Western blotting using an anti-malonyllysine antibody.
Enrichment of Malonylated Peptides from Cell Lysates
This protocol outlines the immunoaffinity enrichment of malonylated peptides from a complex protein digest for subsequent mass spectrometry analysis.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer: 8 M urea in 50 mM triethylammonium bicarbonate (TEAB), pH 8.0, with protease and phosphatase inhibitors.
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Anti-malonyllysine antibody-conjugated agarose beads
-
NETN Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5% Nonidet P-40
-
ETN Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA)
-
C18 ZipTips for desalting
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in Lysis Buffer.
-
Determine protein concentration using a compatible assay (e.g., BCA assay).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM TEAB.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge and dry the peptides under vacuum.
-
-
Affinity Enrichment:
-
Resuspend the dried peptides in NETN buffer.
-
Add anti-malonyllysine antibody-conjugated agarose beads and incubate at 4°C for 4-12 hours with gentle rotation.
-
Centrifuge briefly to pellet the beads and collect the supernatant (flow-through).
-
Wash the beads sequentially with:
-
NETN buffer (3 times)
-
ETN buffer (2 times)
-
Deionized water (1 time)
-
-
Elute the bound malonylated peptides by incubating the beads with Elution Buffer (0.1% TFA) twice for 10 minutes each.
-
Combine the eluates and dry under vacuum.
-
-
Desalting:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Desalt the peptides using C18 ZipTips according to the manufacturer's instructions.
-
The enriched and desalted malonylated peptides are now ready for LC-MS/MS analysis.
-
Detection of Protein Malonylation by Western Blot
This protocol provides a general procedure for the detection of malonylated proteins in cell lysates or in vitro reactions.
Materials:
-
Protein samples (cell lysates or in vitro reaction products)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary antibody: Anti-malonyllysine antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) detection reagents.
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary anti-malonyllysine antibody (diluted in Blocking Buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using ECL reagents and an appropriate imaging system.
SIRT5 Demalonylation Assay (In Vitro)
This protocol describes an in vitro assay to assess the demalonylase activity of SIRT5 on a malonylated substrate.
Materials:
-
Recombinant human SIRT5 protein
-
Malonylated substrate (e.g., a synthetic malonylated peptide or an in vitro malonylated protein)
-
NAD+
-
SIRT5 Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Reaction stop solution (e.g., 1% formic acid for LC-MS analysis or SDS-PAGE loading buffer for Western blot).
Procedure:
-
Prepare the malonylated substrate.
-
In a microcentrifuge tube, set up the reaction mixture:
-
Malonylated substrate (e.g., 1-10 µM for a peptide)
-
Recombinant SIRT5 (e.g., 0.5-2 µM)
-
NAD+ (e.g., 1 mM)
-
SIRT5 Assay Buffer to the final volume.
-
-
As a negative control, prepare a parallel reaction without the addition of SIRT5 or without NAD+.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding the appropriate stop solution.
-
Analyze the reaction products by:
-
LC-MS: to detect the formation of the demalonylated peptide.
-
Western Blot: to observe the decrease in the malonylation signal using an anti-malonyllysine antibody.
-
Conclusion
Non-enzymatic malonylation represents a fundamental link between cellular metabolism and protein function. The concentration-dependent nature of this modification makes it a sensitive indicator of the metabolic state, particularly the abundance of malonyl-CoA. The growing body of evidence implicating aberrant malonylation in a variety of diseases underscores its importance as a potential therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the roles of non-enzymatic malonylation in their specific areas of interest. Further exploration of the malonylome and its dynamic regulation will undoubtedly yield deeper insights into cellular physiology and pathology, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tncbio.com [tncbio.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Impact of Malonyl-N-Acetylcysteamine (Malonyl-NAC) on Protein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of malonyl-N-acetylcysteamine (malonyl-NAC), a synthetic, cell-permeable thioester that serves as a powerful tool for studying protein malonylation. Protein malonylation is a post-translational modification that plays a significant role in regulating cellular metabolism and signaling. This document details the synthesis of this compound, experimental protocols for its use in cell culture, and its impact on protein function, with a focus on key metabolic enzymes and signaling pathways. Quantitative data on the effects of this compound are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.
Introduction to this compound and Protein Malonylation
Protein malonylation is a reversible post-translational modification where a malonyl group is covalently attached to a lysine residue. This modification is dependent on the intracellular concentration of malonyl-CoA, a key metabolite in fatty acid synthesis.[1] The addition of the negatively charged malonyl group can significantly alter a protein's structure and function, thereby impacting enzyme activity, protein stability, and cellular localization.[1]
Malonyl-N-acetylcysteamine (this compound) is a synthetic thioester designed to be cell-permeable, allowing for the direct, non-enzymatic malonylation of intracellular proteins.[2] This makes it an invaluable tool for investigating the functional consequences of protein malonylation, independent of the complexities of cellular malonyl-CoA metabolism.
Data Presentation: Quantitative Effects of this compound
Treatment of cells with this compound has been shown to induce global protein malonylation and affect the activity of key metabolic enzymes. The following table summarizes the observed quantitative effects.
| Cell Line | Treatment | Target Protein | Observed Effect | Reference |
| A549 | 1 mM this compound for 24 hours | GAPDH | Significant reduction in enzyme activity | [2] |
| A549 | 1 mM this compound for 24 hours | Pyruvate Kinase | Significant reduction in enzyme activity | [2] |
| ECs | This compound treatment | mTORC1 | Reduced kinase activity | [1] |
Experimental Protocols
Synthesis of S-malonyl-N-acetylcysteamine (this compound)
This protocol is adapted from a modular synthesis approach for N-acetylcysteamine (NAC) thioesters.
Materials:
-
Cysteamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Potassium hydroxide (KOH)
-
Acetic anhydride
-
Ethyl malonyl chloride
-
N,N'-carbonyldiimidazole
-
4-Dimethylaminopyridine (DMAP)
-
N-acetylcysteamine
-
Anhydrous tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-acetylcysteamine (SNAC)
-
Dissolve cysteamine hydrochloride (100 mmol), NaHCO₃ (300 mmol), and KOH (100 mmol) in 500 mL of deionized water.
-
Add acetic anhydride (100 mmol) dropwise to the solution while stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Adjust the pH of the solution to 4 with concentrated HCl.
-
Extract the aqueous solution three times with 100 mL of ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography (DCM/MeOH 99:1) to obtain N-acetylcysteamine as a colorless oil.
Step 2: Synthesis of S-malonyl-N-acetylcysteamine
-
To a solution of ethyl malonyl chloride (1 equivalent) in anhydrous THF at 0°C, add N,N'-carbonyldiimidazole (1.3 equivalents) and DMAP (0.3 equivalents).
-
Stir the mixture for 30 minutes at 0°C.
-
Add N-acetylcysteamine (1.5 equivalents), synthesized in Step 1, to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours under an argon atmosphere.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield S-malonyl-N-acetylcysteamine.
Cell Treatment with this compound
This protocol is for the treatment of A549 lung cancer cells.
Materials:
-
A549 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
6-well plates
Procedure:
-
Seed A549 cells in 6-well plates at a density of 4 x 10⁵ cells per well in 3 mL of RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare a 1 M stock solution of this compound in DMSO.
-
Treat the cells by adding 3 µL of the 1 M this compound stock solution directly to the cell culture medium to achieve a final concentration of 1 mM. For the vehicle control, add 3 µL of DMSO.
-
Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, proceed with cell lysis and subsequent analysis, such as Western blotting for protein malonylation or enzyme activity assays.[2]
Analysis of Protein Malonylation by Western Blot
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-pan-malonyllysine
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pan-malonyllysine primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualization of Signaling Pathways and Workflows
This compound Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound on cultured cells.
This compound Impact on mTOR Signaling Pathway
This compound treatment leads to the direct malonylation of mTOR, a key regulator of cell growth and proliferation. Specifically, malonylation of mTOR at lysine 1218 has been shown to impair the kinase activity of the mTORC1 complex.[1] This leads to reduced phosphorylation of its downstream targets, such as p70S6K and 4EBP1, ultimately inhibiting protein synthesis and cell growth.
GAPDH Malonylation and Inflammatory Signaling in Macrophages
In macrophages, stimulation with lipopolysaccharide (LPS) leads to an increase in intracellular malonyl-CoA and subsequent protein malonylation. One key target is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). In its unmodified state, GAPDH can bind to the 3'-UTR of TNFα mRNA, thereby repressing its translation. Upon malonylation, GAPDH is released from the TNFα mRNA, leading to increased translation and secretion of the pro-inflammatory cytokine TNFα.
Conclusion
This compound is a critical research tool for elucidating the functional roles of protein malonylation. Its ability to directly induce this post-translational modification in a cellular context provides a means to dissect complex signaling pathways and understand the impact of malonylation on specific protein targets. The inhibition of key glycolytic enzymes and the modulation of the mTOR signaling pathway highlight the profound influence of this modification on cellular metabolism and growth. Further research utilizing this compound will undoubtedly continue to uncover novel regulatory mechanisms and potential therapeutic targets in a variety of diseases.
References
Preliminary Studies on Malonyl-NAC: A Technical Guide to its Cellular Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl-N-acetylcysteamine (malonyl-NAC) is a cell-permeable thioester designed to mimic malonyl-CoA, a key metabolic intermediate and the donor for lysine malonylation. Emerging research utilizes this compound as a chemical probe to directly induce protein lysine malonylation within cellular environments, thereby enabling the study of the functional consequences of this post-translational modification. This technical guide synthesizes the preliminary findings on the cellular effects of this compound, with a focus on its impact on metabolic pathways. The term "toxicity" in the context of this document refers to the disruptive metabolic effects observed upon cellular treatment with this compound, rather than classical cytotoxicity.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize the quantitative data from preliminary studies investigating the cellular impact of this compound. These studies primarily utilized the A549 lung cancer cell line.
| Table 1: this compound Treatment Parameters in Cellular Studies | |
| Parameter | Value |
| Cell Line | A549 |
| This compound Concentration | 1 mM |
| Treatment Duration | 24 hours |
| Vehicle Control | DMSO |
| Table 2: Observed Cellular and Metabolic Effects of this compound Treatment | |
| Cellular Process | Observed Effect |
| Protein Modification | Significant time-dependent increase in overall lysine malonylation.[1] |
| Glycolytic Enzyme Activity | |
| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Reduction in endogenous activity.[1] |
| Pyruvate Kinase (PKM) | Inhibition of activity.[1] |
| Glycolytic Intermediates | |
| Glucose-6-Phosphate | Accumulation.[1] |
| Fructose-1,6-bisphosphate | Accumulation.[1] |
| Metabolic Output | |
| Lactate Metabolism | Modest but significant reduction.[1] |
| Acetyl-CoA Metabolism | Modest but significant reduction.[1] |
| Cell Proliferation | Limited in a highly glycolytic kidney cancer cell line.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following protocols are based on the key experiments cited.
Cellular Treatment with this compound
-
Cell Culture: A549 cells are plated in 6-well dishes at a density of 4 x 105 cells per well in 3 ml of RPMI media. Cells are allowed to adhere and grow for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Preparation of this compound Stock: A 1 M stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Treatment: this compound stock solution is added to the cell culture media to a final concentration of 1 mM. A corresponding volume of DMSO is added to control wells.[1]
-
Incubation: Cells are incubated with this compound or vehicle for 24 hours under standard cell culture conditions.[1]
Assessment of Lysine Malonylation
-
Cell Lysis: Following treatment, cells are harvested and lysed.
-
Protein Quantification: Total protein concentration in the lysates is determined.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-malonyllysine antibody to detect the extent of protein malonylation.
Enzyme Activity Assays
-
GAPDH Activity Assay: The activity of GAPDH in cell lysates is measured by monitoring the reduction of NAD+ to NADH, which can be quantified spectrophotometrically.[1]
-
Pyruvate Kinase Activity Assay: The activity of pyruvate kinase is determined by a coupled enzymatic reaction where the production of pyruvate is linked to the oxidation of NADH, measured spectrophotometrically.[1]
Metabolomic Analysis
-
Metabolite Extraction: Following this compound treatment, metabolites are extracted from the cells.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify glycolytic intermediates such as glucose-6-phosphate and fructose-1,6-bisphosphate.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound Induced Metabolic Disruption.
Caption: Experimental Workflow for Assessing this compound Effects.
References
Methodological & Application
Application Notes and Protocols for Cellular Treatment with Malonyl-NAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonyl-N-acetylcysteine (malonyl-NAC) is a cell-permeable thioester designed to directly introduce malonate groups into cells. This compound serves as a valuable tool to probe the effects of lysine malonylation, a post-translational modification, on cellular processes, particularly glycolysis. By mimicking the effects of elevated intracellular malonyl-CoA, this compound allows for the investigation of non-enzymatic acylation on protein function and metabolic pathways.[1] These application notes provide a detailed protocol for treating cells with this compound, based on established methodologies, to study its effects on cellular metabolism and enzyme activity.
Mechanism of Action
This compound is designed to cross the cell membrane, where it can directly malonylate lysine residues on proteins through an S to N acyl transfer. This process bypasses the need for enzymatic activity and allows for the direct manipulation of protein malonylation.[1] One of the key targets of this modification is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Malonylation of GAPDH leads to a reduction in its enzymatic activity, resulting in an accumulation of upstream glycolytic intermediates and a decrease in downstream metabolites like lactate and acetyl-CoA.[1]
Signaling Pathway of this compound Action
Caption: this compound enters the cell and malonylates proteins like GAPDH, inhibiting glycolysis.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound treatment on A549 lung cancer cells as reported in the literature.
| Parameter | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| GAPDH Activity | A549 | 1 mM | 24 hours | Significant reduction | [1] |
| Pyruvate Kinase Activity | A549 | 1 mM | 24 hours | Significant reduction | [1] |
| Lysine Malonylation | A549 | 1 mM | 24 hours | Significant time-dependent increase | [1] |
| Lactate Production | A549 | 1 mM | 24 hours | Modest but significant reduction | [1] |
| Acetyl-CoA Metabolism | A549 | 1 mM | 24 hours | Modest but significant reduction | [1] |
| Upstream Glycolytic Intermediates (Glucose-6-phosphate, Fructose-1,6-bisphosphate) | A549 | 1 mM | 24 hours | Accumulation | [1] |
| Proliferation | Kidney Cancer Cell Line | Not specified | Not specified | Limited | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 1 M stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.
General Protocol for Treating Adherent Cells with this compound
This protocol is based on the treatment of A549 cells and should be optimized for other cell lines.[1]
Materials:
-
Adherent cells in culture (e.g., A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (1 M in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For A549 cells, a density of 4 x 10⁵ cells/well is recommended for analysis of lysine malonylation, and 1 x 10⁶ cells/well for a lactate assay.[1]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence and growth.
-
Treatment Preparation:
-
For a final concentration of 1 mM this compound in 3 mL of media, dilute 3 µL of the 1 M stock solution into the media for each well.
-
Prepare a vehicle control by adding 3 µL of DMSO to the media for each control well.
-
-
Cell Treatment:
-
Aspirate the complete media from the cells.
-
For lactate assays, it is recommended to switch to serum-free media for the treatment period.[1] For other assays, the use of complete or serum-free media should be optimized.
-
Add the prepared media containing this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ incubator. The incubation time may be varied as part of the experimental optimization.
-
Cell Harvesting and Downstream Analysis: After the incubation period, harvest the cells and/or media for downstream analysis.
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for cell treatment with this compound and subsequent analysis.
Downstream Assays
Following treatment with this compound, a variety of assays can be performed to assess its effects on cellular physiology.
Analysis of Lysine Malonylation
-
Western Blotting: Harvest cell lysates and perform western blotting using an anti-malonyllysine antibody to detect changes in global protein malonylation.[1]
Enzyme Activity Assays
-
GAPDH and Pyruvate Kinase Activity: Prepare cell lysates and measure the activity of glycolytic enzymes such as GAPDH and pyruvate kinase using commercially available assay kits. A decrease in activity is expected following this compound treatment.[1]
Metabolite Analysis
-
Lactate Assay: Collect the cell culture medium and measure the concentration of extracellular lactate using a fluorimetric or colorimetric assay kit. A reduction in lactate production is indicative of an inhibition of glycolysis.[1]
-
Metabolomics: For a more comprehensive analysis, perform metabolomic profiling of cell extracts to measure changes in the levels of various metabolites, including glycolytic intermediates and TCA cycle components.[1]
Cell Viability and Proliferation Assays
-
MTT or WST-1 Assay: To assess the cytotoxicity of this compound, perform a cell viability assay.
-
Cell Counting: Monitor cell proliferation over time by counting cell numbers using a hemocytometer or an automated cell counter.
Considerations and Optimization
-
Cell Line Specificity: The optimal concentration and incubation time for this compound may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Solubility: this compound is prepared in DMSO. Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
Controls: Always include a vehicle control (DMSO treated) in your experiments to account for any effects of the solvent.
-
Off-Target Effects: Be aware that high concentrations of this compound or prolonged treatment may have off-target effects. It is important to validate key findings using complementary approaches.
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound to investigate the role of lysine malonylation in various cellular processes.
References
Application Notes and Protocols for the Use of Malonyl-NAC in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Malonyl-N-acetylcysteine (malonyl-NAC) is a cell-permeable thioester designed to mimic malonyl-CoA and induce non-enzymatic lysine malonylation on cellular proteins. This post-translational modification plays a role in regulating cellular metabolism, particularly glycolysis. By introducing this compound to cell cultures, researchers can directly probe the effects of lysine malonylation on various cellular processes, making it a valuable tool for studying metabolic pathways and identifying potential therapeutic targets. This document provides detailed application notes and protocols for the effective use of this compound in a cell culture setting.
Mechanism of Action:
This compound is designed to cross cell membranes, after which it can directly transfer its malonyl group to the lysine residues of proteins in a process known as non-enzymatic acylation.[1] This modification can alter the function of enzymes and other proteins. A primary target of malonylation is the glycolytic pathway, where it has been shown to inhibit key enzymes such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Pyruvate Kinase (PKM).[1] This inhibition leads to a disruption of glucose metabolism, characterized by an accumulation of upstream glycolytic intermediates and a reduction in lactate production.[1]
Experimental Protocols
Protocol 1: General Protocol for Treating Adherent Cells with this compound
This protocol is adapted from studies on A549 lung cancer cells and can be used as a starting point for other adherent cell lines.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells of interest (e.g., A549)
-
6-well tissue culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For A549 cells, a density of 4 x 105 cells per well in 3 mL of RPMI medium is recommended.[1]
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 M stock solution of this compound in DMSO.
-
Note: Due to the high concentration required for treatment, a high concentration stock is necessary to minimize the final DMSO concentration in the culture medium.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the 1 M this compound stock solution in the cell culture medium to the desired final concentration. A final concentration of 1 mM has been shown to be effective in A549 cells.[1]
-
For a 1 mM final concentration in a well containing 3 mL of medium, add 3 µL of the 1 M stock solution to the medium.
-
For the vehicle control, add an equivalent volume of DMSO to a separate well (e.g., 3 µL of DMSO in 3 mL of medium).
-
Gently swirl the plate to ensure even distribution of the compound.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired period. A 24-hour incubation period has been shown to induce a significant increase in lysine malonylation.[1]
-
-
Downstream Analysis:
-
After incubation, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To detect changes in protein malonylation using an anti-malonyllysine antibody.
-
Enzyme Activity Assays: To measure the activity of specific enzymes like GAPDH and PKM.[1]
-
Metabolomics: To analyze changes in the levels of metabolic intermediates.[1]
-
Cell Proliferation Assays: To assess the effect on cell growth.[1]
-
-
Protocol 2: Lactate Production Assay Following this compound Treatment
This protocol measures the effect of this compound on a key output of glycolysis.[1]
Materials:
-
Cells treated with this compound and vehicle control (as described in Protocol 1)
-
Serum-free cell culture medium
-
Lactate assay kit (fluorimetric or colorimetric)
Procedure:
-
Cell Seeding and Adherence:
-
Seed cells (e.g., A549) in 6-well plates at a higher density, for example, 1 x 106 cells per well in 3 mL of medium, and allow them to adhere for 24 hours.[1]
-
-
Treatment in Serum-Free Medium:
-
After 24 hours, remove the complete medium and wash the cells once with sterile PBS.
-
Add 3 mL of serum-free medium to each well.
-
Treat the cells with 1 mM this compound or DMSO (vehicle) as described in Protocol 1.[1]
-
-
Incubation and Sample Collection:
-
Incubate the cells for 24 hours.[1]
-
After incubation, collect the cell culture medium from each well. This medium will be used to measure extracellular lactate levels.
-
-
Lactate Measurement:
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit, following the manufacturer's instructions.
-
Data Presentation
Table 1: Summary of Quantitative Data for this compound Application in A549 Cells
| Parameter | Value | Cell Line | Reference |
| Treatment Concentration | 1 mM | A549 | [1] |
| Incubation Time | 24 hours | A549 | [1] |
| Vehicle/Solvent | DMSO | A549 | [1] |
| Effect on GAPDH Activity | Reduction | A549 | [1] |
| Effect on Pyruvate Kinase Activity | Inhibition | A549 | [1] |
| Effect on Lactate Metabolism | Modest but significant reduction | A549 | [1] |
| Effect on Acetyl-CoA Metabolism | Modest but significant reduction | A549 | [1] |
| Effect on Glycolytic Intermediates | Accumulation of Glucose-6-phosphate and Fructose-1,6-bisphosphate | A549 | [1] |
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action in cells.
Experimental Workflow Diagram
Caption: Workflow for this compound cell culture experiments.
Considerations and Troubleshooting:
-
Cell Line Variability: The optimal concentration of this compound and incubation time may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Solubility and Stability: this compound is prepared as a stock solution in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). While information on the stability of this compound in culture medium is limited, it is advisable to prepare fresh dilutions from the stock solution for each experiment.
-
Off-Target Effects: As with any chemical probe, it is important to consider potential off-target effects. Appropriate controls, such as a vehicle control and potentially a structurally similar but inactive compound, should be included in experiments.
-
Toxicity: High concentrations of this compound or prolonged exposure may lead to cytotoxicity. It is important to assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) in parallel with your experiments. The high concentration (1 mM) used in the literature suggests that its efficiency of uptake or stability might be limited.[1]
References
Application Notes and Protocols for Mass Spectrometry Analysis of Malonyl-NAC Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the analysis of cells treated with N-acetylcysteine (NAC) modified with a malonyl group (malonyl-NAC), focusing on mass spectrometry-based proteomics approaches to identify and quantify protein malonylation.
Introduction
Lysine malonylation is a dynamic post-translational modification (PTM) where a malonyl group is added to a lysine residue, altering the protein's charge and potentially impacting its function, stability, and localization.[1][2] This modification is implicated in various cellular processes, including metabolism and inflammation.[2] Malonyl-CoA, a key metabolite in fatty acid synthesis, serves as the donor for this modification, which can occur both enzymatically and non-enzymatically.[3][4] The use of this compound allows for the investigation of the effects of increased malonylation on cellular systems. Mass spectrometry is a powerful tool for the global and site-specific identification and quantification of protein malonylation.[1][5][6]
Quantitative Data Summary
The following table summarizes the reported effects of this compound treatment on specific enzyme activities and metabolite abundances in A549 cells.[3]
| Analyte | Treatment | Fold Change vs. Control | p-value |
| Enzyme Activity | |||
| GAPDH | 1 mM this compound | ~0.75 | < 0.05 |
| Pyruvate Kinase | 1 mM this compound | ~0.8 | < 0.05 |
| Metabolite Abundance | |||
| Glucose-6-phosphate (G6P) | 1 mM this compound (24h) | ~1.5 | < 0.05 |
| Fructose-1,6-bisphosphate (FBP) | 1 mM this compound (24h) | ~0.5 | < 0.05 |
Signaling Pathway: Regulation of Glycolysis by Non-Enzymatic Acylation
Malonyl-CoA is a highly reactive thioester that can non-enzymatically acylate and inhibit glycolytic enzymes, such as GAPDH and PKM2.[3] Treatment with this compound can increase intracellular malonylation, leading to changes in glycolytic flux.
Caption: Regulation of glycolysis by this compound-induced non-enzymatic protein acylation.
Experimental Workflow for Malonylation Proteomics
The general workflow for identifying and quantifying protein malonylation sites from cell lysates involves several key steps, from sample preparation to mass spectrometry analysis and data interpretation.
Caption: General experimental workflow for mass spectrometry-based malonylation proteomics.
Detailed Experimental Protocols
The following protocols are synthesized from established methods for the analysis of protein malonylation.[1][4][5][6][7]
Protocol 1: Cell Culture, Treatment, and Lysis
-
Cell Culture: Culture cells (e.g., K562, A549, or other relevant cell lines) in appropriate media and conditions until they reach approximately 80% confluency.[5]
-
Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control group.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in a urea-containing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors).[4]
-
Sonication: Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
Protocol 2: Protein Digestion and Peptide Preparation
-
Reduction and Alkylation:
-
Reduce the protein disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.0).
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a reversed-phase solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
-
Lyophilize the purified peptides.
-
Protocol 3: Affinity Enrichment of Malonylated Peptides
-
Antibody-Bead Conjugation: Use a specific anti-malonyl-lysine antibody conjugated to agarose or magnetic beads.[4]
-
Incubation:
-
Resuspend the lyophilized peptides in an immunoprecipitation (IAP) buffer.
-
Incubate the peptide solution with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with IAP buffer to remove non-specifically bound peptides.
-
Perform a final wash with water.
-
-
Elution:
-
Elute the enriched malonylated peptides from the beads using a low pH solution, such as 0.15% TFA.
-
-
Final Desalting: Desalt the eluted peptides using a C18 microtip and dry them under vacuum.
Protocol 4: LC-MS/MS Analysis
-
Sample Resuspension: Reconstitute the enriched peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Liquid Chromatography (LC):
-
Load the peptide sample onto a reversed-phase analytical column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
-
Mass Spectrometry (MS):
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[7]
-
In DDA mode, the most intense precursor ions are selected for fragmentation (MS/MS).
-
Protocol 5: Data Analysis
-
Database Searching:
-
Use a search engine (e.g., MaxQuant, Sequest, or similar) to match the acquired MS/MS spectra to a protein sequence database.
-
Specify trypsin as the enzyme and allow for variable modifications, including malonylation of lysine, oxidation of methionine, and carbamidomethylation of cysteine.
-
-
Quantification:
-
For label-free quantification, compare the peak intensities or spectral counts of identified peptides between the this compound treated and control samples.
-
-
Bioinformatics Analysis:
-
Perform functional annotation and pathway analysis on the identified malonylated proteins to understand the biological implications of the treatment.
-
References
- 1. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. PTM BIO [ptmbio.com]
- 3. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTMScan® Malonyl-Lysine [Mal-K] Kit | Cell Signaling Technology [cellsignal.com]
- 5. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Malonyl-NAC to Investigate Glycolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ethyl malonyl-N-acetylcysteamine (malonyl-NAC) as a chemical probe to study the role of non-enzymatic lysine malonylation in regulating glycolysis. This compound offers a direct method to investigate the functional consequences of this post-translational modification on glycolytic enzyme activity and overall glucose metabolism, particularly in the context of diseases with altered metabolic pathways, such as cancer.
Introduction
Malonyl-CoA is a critical metabolic intermediate and a reactive thioester that can non-enzymatically modify lysine residues on proteins, a process known as malonylation. This post-translational modification has emerged as a significant regulator of protein function, particularly for enzymes involved in central carbon metabolism. This compound is a cell-permeable synthetic thioester designed to mimic the effects of endogenous malonyl-CoA, allowing for the controlled study of lysine malonylation in living cells. By introducing this compound, researchers can directly assess the impact of increased malonylation on glycolytic enzyme activity, metabolic fluxes, and cellular phenotypes.
Mechanism of Action
This compound readily crosses the cell membrane and acts as a donor for the malonylation of lysine residues on various proteins, including key glycolytic enzymes. This modification can alter the charge and structure of the protein, leading to a change in its catalytic activity. Notably, this compound has been shown to increase the malonylation of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Pyruvate Kinase M2 (PKM2), leading to the inhibition of their enzymatic functions.[1] This targeted inhibition creates a bottleneck in the glycolytic pathway, resulting in the accumulation of upstream metabolites and a reduction in downstream products.
Key Applications
-
Probing Non-Enzymatic Acylation: this compound serves as a valuable tool to specifically study the effects of non-enzymatic lysine malonylation in living cells, distinguishing them from other regulatory mechanisms.[1]
-
Investigating Glycolytic Regulation: Researchers can use this compound to understand how increased malonylation impacts the activity of individual glycolytic enzymes and the overall flux through the pathway.
-
Cancer Metabolism Studies: Given that many cancer cells exhibit high rates of glycolysis (the Warburg effect), this compound can be used to explore the therapeutic potential of targeting protein malonylation in oncology.[1]
-
Drug Discovery: this compound can be employed in screening assays to identify small molecules that modulate protein malonylation or mitigate its effects on enzyme function.
Data Presentation
Table 1: Effects of this compound on Glycolytic Enzyme Activity in A549 Lung Cancer Cells
| Treatment | Target Enzyme | Concentration | Duration | Effect on Activity | Significance |
| This compound | GAPDH | 1 mM | 24 hours | Reduction | P < 0.01 |
| This compound | Pyruvate Kinase | 1 mM | 24 hours | Reduction | P < 0.05 |
Data summarized from functional studies investigating the effects of cytosolic thioester reactivity on glycolytic enzymes.[1]
Table 2: Metabolic Consequences of this compound Treatment in A549 Lung Cancer Cells
| Treatment | Metabolite | Effect |
| This compound (1 mM, 24h) | Glucose-6-phosphate | Accumulation |
| This compound (1 mM, 24h) | Fructose-1,6-bisphosphate | Accumulation |
| This compound (1 mM, 24h) | Lactate | Reduction |
| This compound (1 mM, 24h) | Acetyl-CoA | Reduction |
Metabolomic analyses characterizing the overall effects of reactive thioesters on glucose metabolism.[1]
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to induce protein malonylation.
Materials:
-
Cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ethyl malonyl-N-acetylcysteamine)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 1 mM). Include a vehicle-treated control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., enzyme activity assays, western blotting, or metabolomics).
Protocol 2: GAPDH and Pyruvate Kinase Activity Assays
This protocol outlines the measurement of GAPDH and pyruvate kinase activity in cell lysates following this compound treatment.
Materials:
-
Cell lysates from control and this compound-treated cells
-
GAPDH activity assay kit
-
Pyruvate kinase activity assay kit
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the activity assays.
-
GAPDH Activity Assay:
-
Follow the manufacturer's instructions for the GAPDH activity assay kit.
-
Typically, this involves adding a specific amount of cell lysate to a reaction mixture containing the necessary substrates and cofactors.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
-
Pyruvate Kinase Activity Assay:
-
Follow the manufacturer's instructions for the pyruvate kinase activity assay kit.
-
Similar to the GAPDH assay, this involves mixing cell lysate with a reaction buffer and monitoring the kinetic reaction.
-
-
Data Analysis:
-
Calculate the enzyme activity for each sample, normalized to the protein concentration.
-
Compare the activity of GAPDH and pyruvate kinase in this compound-treated cells to the vehicle-treated controls.
-
Perform statistical analysis (e.g., Student's t-test) to determine the significance of any observed differences.[1]
-
Protocol 3: Metabolomic Analysis of Glycolytic Intermediates
This protocol provides a general workflow for analyzing changes in glycolytic metabolites after this compound treatment using mass spectrometry-based metabolomics.
Materials:
-
Control and this compound-treated cells
-
Ice-cold 80% methanol
-
Cell scrapers
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Metabolite Extraction:
-
Rapidly wash the cells with an appropriate buffer.
-
Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
-
Sample Preparation:
-
Centrifuge the cell suspension to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a vacuum.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolites in a suitable solvent.
-
Analyze the samples using an LC-MS system equipped with a column and methods optimized for the separation and detection of polar metabolites.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to glycolytic intermediates (e.g., glucose-6-phosphate, fructose-1,6-bisphosphate, lactate).
-
Normalize the metabolite levels to an internal standard and the cell number or protein content.
-
Compare the relative abundance of these metabolites between this compound-treated and control samples.
-
References
Application Notes and Protocols for Investigating mTOR Signaling Using Malonyl-NAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism.[1][2] It integrates signals from nutrients, growth factors, and cellular energy status to control a wide range of anabolic and catabolic processes. Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
Malonyl-CoA, a key metabolic intermediate in fatty acid synthesis, has emerged as a significant regulator of mTOR complex 1 (mTORC1) activity.[3][4] The cell-permeable analog, malonyl-N-acetylcysteamine (malonyl-NAC), provides a powerful tool to directly investigate the impact of elevated malonyl-CoA levels on mTOR signaling, independent of genetic or pharmacological inhibition of fatty acid synthase (FASN).[5] These application notes provide detailed protocols for utilizing this compound to probe the intricate relationship between metabolism and mTOR signaling.
Two primary mechanisms have been proposed for the regulation of mTORC1 by malonyl-CoA:
-
Direct ATP-Competitive Inhibition: Malonyl-CoA can directly bind to the catalytic pocket of mTOR, acting as an ATP-competitive inhibitor of mTORC1 kinase activity.[1][3][4][6] This represents a direct feedback mechanism from fatty acid metabolism to the master regulator of cell growth.
-
Post-Translational Modification (Malonylation): Elevated levels of malonyl-CoA can lead to the non-enzymatic malonylation of proteins, a post-translational modification where a malonyl group is added to a lysine residue.[5][7] mTOR itself has been identified as a target of malonylation at lysine 1218 (K1218), which can impair mTORC1 kinase activity.[5][8]
This compound serves as a valuable chemical probe to dissect these regulatory mechanisms. By directly increasing intracellular malonylation, it allows researchers to study the specific effects of this modification on mTOR and other proteins.[5]
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of manipulating malonyl-CoA levels and malonylation on mTORC1 activity.
Table 1: Effect of FASN Inhibition and this compound on mTORC1 Activity in Endothelial Cells
| Condition | Readout | Fold Change vs. Control | Reference |
| FASN Knockdown (FASNKD) | p-p70S6K / p70S6K Ratio | ~0.5-fold decrease | [5] |
| This compound Treatment | p-p70S6K / p70S6K Ratio | ~0.6-fold decrease | [5] |
| FASN Knockdown (FASNKD) | γ-4EBP1 / α-4EBP1 Ratio | ~0.4-fold decrease | [5] |
| This compound Treatment | γ-4EBP1 / α-4EBP1 Ratio | ~0.5-fold decrease | [5] |
Data are approximate values derived from densitometric analyses presented in the cited literature.
Table 2: Effect of FASN Inhibitors on mTORC1 Substrate Phosphorylation in HEK293FT Cells
| Treatment | Duration | Readout | Fold Change vs. Control | Reference |
| Fasnall (25 µM) | 4 hours | p-S6KT389 / S6K Ratio | ~0.4-fold decrease | [9] |
| Cerulenin (50 µM) | 4 hours | p-S6KT389 / S6K Ratio | ~0.3-fold decrease | [9] |
Data are approximate values derived from densitometric analyses presented in the cited literature.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Malonyl-CoA regulation of mTORC1 signaling.
Caption: Western blot workflow for mTOR signaling analysis.
Caption: Proteomics workflow for malonylation analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce protein malonylation and inhibit mTORC1 signaling.
Materials:
-
Cell line of interest (e.g., HUVECs, HEK293T, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (N-acetylcysteamine)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock: Prepare a stock solution of this compound in DMSO. Note: The optimal concentration should be determined empirically for each cell line and experimental condition. A starting concentration of 1 mM has been used effectively in previous studies.[5]
-
Treatment: a. Remove the culture medium from the cells. b. Add fresh medium containing the desired final concentration of this compound or an equivalent volume of DMSO for the vehicle control. c. Incubate the cells for the desired period. A time course of 4 to 24 hours is recommended to assess both early and late effects.[5]
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS and proceed immediately to cell lysis for downstream applications such as Western blotting or proteomics.
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol details the detection of key mTORC1 pathway proteins and their phosphorylation status by Western blotting.
Materials:
-
Treated and control cell pellets from Protocol 1
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBS-T)
-
Primary antibodies (e.g., anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-mTOR, anti-malonyl-lysine, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: a. Resuspend cell pellets in ice-cold lysis buffer. b. Incubate on ice for 30 minutes with periodic vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 8).
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Protocol 3: In Vitro mTORC1 Kinase Assay
This protocol is for measuring the direct effect of malonyl-CoA on the kinase activity of immunoprecipitated mTORC1.
Materials:
-
HEK293T cells (or other high-expressing cell line)
-
CHAPS lysis buffer
-
Anti-Raptor antibody or Anti-mTOR antibody
-
Protein A/G agarose beads
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant, inactive S6K1 or 4E-BP1 as substrate
-
ATP
-
Malonyl-CoA
-
SDS-PAGE and Western blot reagents
Procedure:
-
Immunoprecipitation of mTORC1: a. Lyse cells in CHAPS buffer and quantify protein concentration. b. Incubate 1-2 mg of protein lysate with an anti-Raptor or anti-mTOR antibody for 2-4 hours at 4°C. c. Add Protein A/G agarose beads and incubate for another 1 hour at 4°C. d. Wash the immunoprecipitated mTORC1 complex three times with lysis buffer and once with kinase reaction buffer.
-
Kinase Reaction: a. Resuspend the beads in kinase reaction buffer containing the recombinant substrate (e.g., GST-S6K1). b. Add malonyl-CoA at various concentrations to the experimental tubes. Add vehicle to the control tube. c. Initiate the reaction by adding ATP (final concentration ~200 µM). d. Incubate at 37°C for 20-30 minutes with gentle shaking.
-
Termination and Analysis: a. Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes. b. Analyze the samples by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-p-S6K (Thr389)).
Protocol 4: Proteomic Analysis of this compound Induced Malonylation
This protocol provides a general workflow for identifying proteins malonylated in response to this compound treatment.
Materials:
-
Treated and control cell pellets from Protocol 1
-
Lysis buffer for mass spectrometry (e.g., Urea-based buffer)
-
DTT and Iodoacetamide
-
Trypsin
-
Anti-malonyl-lysine (Kmal) antibody conjugated beads
-
Elution buffer (e.g., 0.1% TFA)
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion: a. Lyse cells and denature proteins in urea-based buffer. b. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. c. Digest proteins into peptides using trypsin overnight.
-
Affinity Enrichment: a. Incubate the peptide mixture with anti-malonyl-lysine antibody-conjugated beads to enrich for malonylated peptides.[10] b. Wash the beads extensively to remove non-specifically bound peptides. c. Elute the malonylated peptides from the beads.
-
Sample Preparation for MS: a. Desalt the enriched peptide samples using C18 columns. b. Dry the samples and resuspend in a buffer suitable for mass spectrometry.
-
LC-MS/MS Analysis: a. Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: a. Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify malonylated peptides and localize the modification sites. b. Perform quantitative analysis to compare the abundance of malonylated peptides between this compound treated and control samples. c. Utilize bioinformatics tools for functional annotation and pathway analysis of the identified malonylated proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malonyl-CoA is a conserved endogenous ATP-competitive mTORC1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. simm.ac.cn [simm.ac.cn]
Application Notes and Protocols for the Experimental Use of Malonyl-NAC
For Researchers, Scientists, and Drug Development Professionals
Introduction to Malonyl-NAC
Malonyl-N-acetylcysteamine (this compound) is a synthetic, cell-permeable thioester designed to experimentally induce protein lysine malonylation in living cells. As a chemical probe, it serves as a powerful tool to investigate the functional consequences of this post-translational modification (PTM) on cellular processes and protein activity. This guide provides detailed application notes and protocols for the synthesis, cellular application, and downstream analysis of this compound-induced protein malonylation.
Chemical Properties:
| Property | Value |
| Full Chemical Name | Ethyl malonyl-N-acetylcystamine |
| Molecular Formula | Câ₉Hâ‚ â‚…NOâ‚„S |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and other organic solvents |
Mechanism of Action
This compound is designed to cross the cell membrane and act as a donor of the malonyl group. Inside the cell, it can directly transfer its malonyl group to the epsilon-amino group of lysine residues on proteins in a process known as non-enzymatic acylation. This mimics the effect of elevated intracellular levels of the natural malonyl donor, malonyl-CoA. By artificially increasing protein malonylation, researchers can study its impact on protein function, enzyme activity, and cellular signaling pathways.
Application Notes
Inducing Protein Malonylation in Cell Culture
This compound can be used to treat a variety of mammalian cell lines to study the effects of increased protein malonylation. The optimal concentration and incubation time should be determined empirically for each cell line and experimental system.
Table 1: Recommended Conditions for Cellular Treatment with this compound
| Parameter | Recommended Range | Notes |
| Concentration | 0.5 mM - 2 mM | Start with a dose-response experiment to determine the optimal concentration for your cell line. Higher concentrations may lead to toxicity. |
| Incubation Time | 4 - 24 hours | A time-course experiment is recommended to identify the optimal time point for observing the desired effects. |
| Vehicle Control | DMSO or appropriate solvent | Ensure the final solvent concentration is consistent across all experimental conditions and does not exceed 0.1% (v/v). |
| Cell Density | 70-80% confluency | Plate cells to reach this confluency at the time of treatment to ensure optimal health and response. |
Expected Outcomes
Treatment of cells with this compound is expected to lead to a global increase in protein lysine malonylation. This can be assessed by various methods, including Western blotting with an anti-malonyllysine antibody and mass spectrometry-based proteomics. The functional consequences will depend on the specific proteins that are malonylated and may include alterations in metabolic pathways, enzyme kinetics, and protein-protein interactions.
Experimental Protocols
Synthesis of Ethyl Malonyl-N-acetylcystamine (this compound)
This protocol is a representative synthesis based on common methods for thioester formation.
Materials:
-
Malonic acid
-
N-Acetylcysteamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve malonic acid (1 equivalent) and N-acetylcysteamine (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield ethyl malonyl-N-acetylcystamine as a solid.
-
Confirm the identity and purity of the product by ¹H NMR and mass spectrometry.
Protocol for Treating Cells with this compound
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Cell scraper
Procedure:
-
Plate cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 0, 0.5, 1, 1.5, 2 mM). Include a vehicle-only control.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein lysates are now ready for downstream analysis.
Western Blot Analysis of Protein Malonylation
Materials:
-
Protein lysate from this compound treated and control cells
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-malonyllysine
-
Primary antibody: Loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-malonyllysine primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (optional) and re-probe with a loading control antibody to ensure equal protein loading.
Table 2: Expected Western Blot Results
| Treatment | Expected Outcome on Anti-Malonyllysine Blot |
| Vehicle Control | Basal level of protein malonylation |
| This compound | Dose- and time-dependent increase in the intensity of multiple protein bands, indicating a global increase in protein malonylation. |
Mass Spectrometry-Based Proteomic Analysis of Malonylation
For a comprehensive and unbiased identification of malonylated proteins and specific malonylation sites, a mass spectrometry-based proteomic approach is recommended.
Brief Protocol Outline:
-
Protein Digestion: The protein lysate is reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Enrichment of Malonylated Peptides: The peptide mixture is incubated with an antibody specific for malonyllysine that is conjugated to beads. This allows for the selective enrichment of malonylated peptides.
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to determine their amino acid sequence and the precise location of the malonylation.
-
Data Analysis: The resulting mass spectrometry data is searched against a protein database to identify the malonylated proteins and the specific lysine residues that are modified.
Signaling Pathways and Logical Relationships
Malonyl-CoA, the endogenous source of malonylation, is a key node in cellular metabolism, linking carbohydrate and fatty acid metabolism. By using this compound, researchers can probe the impact of hypermalonylation on these and other pathways.
This diagram illustrates the central role of malonyl-CoA in metabolism and how exogenous this compound can be used to bypass normal metabolic regulation and directly increase protein malonylation, leading to various cellular responses.
Disclaimer: This guide is intended for research purposes only. All experiments should be conducted in accordance with institutional safety guidelines and regulations. The provided protocols are representative and may require optimization for specific experimental systems.
Application Notes and Protocols: Quantifying Changes in Protein Malonylation with Malonyl-NAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein lysine malonylation is a dynamic and evolutionarily conserved post-translational modification (PTM) that plays a crucial role in regulating cellular metabolism and function.[1][2][3] This modification involves the addition of a malonyl group from malonyl-CoA to the ε-amino group of a lysine residue, which can alter a protein's charge, structure, and activity.[2][3][4] The levels of protein malonylation are intricately linked to the cellular concentration of malonyl-CoA, a key metabolite in fatty acid synthesis, and are reversed by the NAD+-dependent demalonylase Sirtuin 5 (SIRT5).[4][5][6][7][8] Dysregulation of protein malonylation has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive area for therapeutic investigation.[2][9]
Ethyl malonyl-N-acetylcysteamine (malonyl-NAC) is a synthetic, cell-permeable thioester designed to directly and non-enzymatically induce protein malonylation in living cells.[10] By crossing the cell membrane, this compound serves as an exogenous source of reactive malonyl groups, leading to a direct S to N acyl transfer onto lysine residues of cellular proteins.[10] This reagent provides a powerful tool for researchers to investigate the functional consequences of increased protein malonylation, independent of endogenous metabolic pathways that produce malonyl-CoA. These application notes provide detailed protocols for utilizing this compound to quantify changes in protein malonylation and assess its impact on cellular processes.
Application Notes
This compound is a valuable chemical probe for:
-
Inducing and Studying Hypermalonylation: It allows for the controlled induction of protein malonylation to mimic pathological states of hypermalonylation.
-
Identifying Novel Malonylated Proteins: By increasing the abundance of malonylated proteins, it facilitates their identification through proteomic approaches.
-
Investigating the Functional Consequences of Malonylation: Researchers can use this compound to study the effects of malonylation on specific enzyme activities, protein-protein interactions, and cellular pathways.[10] For example, treatment of A549 cells with this compound has been shown to increase the malonylation of the glycolytic enzyme GAPDH, leading to a reduction in its enzymatic activity.[10]
-
Probing Cellular Metabolism: this compound treatment can perturb cellular metabolism, such as causing an accumulation of upstream glycolytic intermediates, providing insights into the regulatory roles of malonylation.[10]
Quantitative Data Summary
The following table summarizes the observed quantitative and qualitative changes in malonylation and cellular metabolism upon treatment with this compound and in other related experimental models.
| Experimental Model/Treatment | Target Analyte/Process | Observed Change | Cell/Tissue Type | Reference |
| 1 mM this compound (24h) | Overall Lysine Malonylation | Significant time-dependent increase | A549 Lung Cancer Cells | [10] |
| 1 mM this compound | GAPDH Activity | Significant reduction | A549 Lung Cancer Cells | [10] |
| 1 mM this compound | Pyruvate Kinase Activity | Inhibition | A549 Lung Cancer Cells | [10] |
| 1 mM this compound (24h) | Glucose-6-Phosphate Levels | Accumulation/Increase | A549 Lung Cancer Cells | [10] |
| 1 mM this compound (24h) | Fructose-1,6-Bisphosphate Levels | Accumulation/Increase | A549 Lung Cancer Cells | [10] |
| 1 mM this compound | Lactate Metabolism | Modest, but significant reduction | A549 Lung Cancer Cells | [10] |
| 1 mM this compound | Acetyl-CoA Metabolism | Modest, but significant reduction | A549 Lung Cancer Cells | [10] |
| SIRT5 Knockout | Global Histone Malonylation | Dramatic increase | Mouse Liver | [4] |
| SIRT5 Knockout | Global Protein Malonylation | Increased | Mouse Primary Chondrocytes | [6][11] |
| High Glucose & Insulin | Protein Malonylation | Significant increase | Mouse Primary Chondrocytes | [11] |
Signaling and Experimental Workflow Diagrams
References
- 1. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTM BIO [ptmbio.com]
- 4. Histone malonylation is regulated by SIRT5 and KAT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deacylase sirtuin 5 reduces malonylation in nonmitochondrial metabolic pathways in diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Metabolic Regulation by Lysine Malonylation, Succinylation, and Glutarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirt5 Deficiency Causes Posttranslational Protein Malonylation and Dysregulated Cellular Metabolism in Chondrocytes Under Obesity Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Malonyl-NAC for Cellular Research
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Malonyl-N-acetylcysteine (malonyl-NAC) in cell treatment experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration and incubation time for this compound treatment?
A1: A common starting point for treating cancer cell lines, such as A549 lung cancer cells, is 1 mM this compound for 24 hours .[1] However, optimal concentration and time can be cell-type dependent. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q2: I am observing high cytotoxicity or unexpected cell death after treatment. What are the possible causes?
A2: While this compound is designed as a tool to study malonylation, high concentrations or prolonged exposure can lead to cytotoxicity. This may be due to several factors:
-
Off-target effects of the NAC moiety: N-acetylcysteine (NAC) itself can be cytotoxic at millimolar concentrations in certain cell lines, such as human leukemia cells and mouse cortical neurons.[2][3] Some studies report that NAC concentrations of 0.5–1 mM can induce cell death.[2]
-
Pro-oxidant effects: Although NAC is known as an antioxidant, it can exhibit pro-oxidant activity under certain conditions, leading to oxidative stress and cell death.[2]
-
Metabolic disruption: this compound is designed to alter cellular metabolism by increasing protein malonylation and inhibiting fatty acid oxidation.[1][4] Excessive disruption of critical metabolic pathways, like glycolysis, can lead to a reduction in cell proliferation and viability.[1]
Q3: I am not observing the expected increase in protein malonylation. What should I troubleshoot?
A3: If you do not see a significant increase in lysine malonylation, consider the following possibilities:
-
Compound Stability: Ensure the this compound stock solution is fresh and has been stored properly. Thioesters can be susceptible to hydrolysis.
-
Cellular Uptake and Hydrolysis: The efficiency of this compound uptake and subsequent cleavage to release malonyl-CoA can vary between cell types. The high concentration (e.g., 1 mM) used in some studies suggests that uptake or intracellular processing may be inefficient.[1]
-
Antibody Quality: Verify the specificity and sensitivity of your anti-malonyllysine antibody using appropriate positive and negative controls.
-
Detection Method: Ensure your western blot or mass spectrometry protocol is optimized for detecting post-translational modifications.
Q4: What are the expected downstream metabolic effects of successful this compound treatment?
A4: Successful treatment should increase intracellular malonyl-CoA, which has two primary effects:
-
Increased Protein Malonylation: Malonyl-CoA can non-enzymatically modify lysine residues on various proteins, particularly those in the glycolytic pathway like GAPDH. This can lead to a reduction in their enzymatic activity.[1]
-
Inhibition of Fatty Acid Oxidation: Malonyl-CoA is a key allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake.[4] This leads to a metabolic shift away from fat metabolism. Consequently, you may observe an accumulation of upstream glycolytic intermediates (e.g., glucose-6-phosphate) and a reduction in lactate production and acetyl-CoA levels.[1]
Q5: How can I confirm that this compound is effectively increasing intracellular malonyl-CoA levels?
A5: Directly measuring intracellular malonyl-CoA is the most definitive way to confirm the efficacy of your treatment. The gold standard for this is ion-pairing reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS) .[5][6] This technique allows for the sensitive and specific quantification of malonyl-CoA and other short-chain acyl-CoAs from cell or tissue extracts.[5] Newer methods using genetically encoded fluorescent biosensors are also emerging for real-time monitoring in single cells.[7]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound experiments.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death / Cytotoxicity | 1. Concentration is too high for the specific cell line. 2. Off-target toxicity from the NAC component.[2][3] 3. Excessive metabolic disruption.[1] | 1. Perform a dose-response curve (e.g., 0.1 mM to 2 mM) to find the optimal, non-toxic concentration. 2. Reduce the incubation time. 3. As a control, treat cells with NAC alone to distinguish its effects from those of malonylation. |
| No/Low Increase in Malonylation | 1. This compound stock degradation (hydrolysis). 2. Inefficient cellular uptake or intracellular processing.[1] 3. Insufficient incubation time. 4. Poor antibody quality or western blot protocol. | 1. Prepare fresh stock solutions in an appropriate solvent like DMSO and store at -80°C.[1] 2. Increase the concentration or incubation time. 3. Verify your anti-malonyllysine antibody with a positive control. 4. Use a sensitive detection method. |
| Inconsistent or Variable Results | 1. Inconsistent cell seeding density or cell health. 2. Variability in treatment application. 3. Degradation of this compound during the experiment. | 1. Standardize cell culture conditions, ensuring cells are in the logarithmic growth phase. 2. Ensure accurate and consistent pipetting of the stock solution. 3. Minimize the time the compound spends in aqueous media before being added to cells. |
| Unexpected Downstream Effects | 1. This compound may have effects beyond increasing malonylation (e.g., antioxidant/pro-oxidant effects of NAC).[8] 2. The cell type has a unique metabolic response. | 1. Review literature on NAC's effects on relevant signaling pathways (e.g., ERK, JNK, NF-κB).[8][9] 2. Perform control experiments with NAC alone. 3. Conduct broader metabolic profiling to understand the cellular response. |
Experimental Protocols & Data
Quantitative Data Summary
Table 1: this compound Treatment Parameters & Effects
| Cell Line | Concentration | Incubation Time | Solvent | Observed Effects | Reference |
|---|
| A549 (Lung Cancer) | 1 mM | 24 hours | DMSO | Increased lysine malonylation, reduced GAPDH activity, accumulation of glycolytic intermediates, reduced lactate and acetyl-CoA. |[1] |
Table 2: Potential Cytotoxicity of N-Acetylcysteine (NAC)
| Cell Line | Concentration | Incubation Time | Effect | Reference |
|---|---|---|---|---|
| HL-60 (Leukemia) | 0.5 - 1 mM | 24 hours | Extensive loss of viability. | [2] |
| Mouse Cortical Neurons | 1 - 10 mM | 24 hours | Significant, dose-dependent neuronal death. | [3] |
| CHO Cells | > 5 mM | 24 hours | Significant reduction in cell viability. | [10] |
| Bovine Secondary Follicles | 5 - 25 mM | - | Damage to cell membranes and organelles. |[11] |
Detailed Methodologies
Protocol 1: General Cell Treatment with this compound (Adapted from[1])
-
Cell Plating: Plate cells (e.g., A549) in 6-well dishes at a density that will not exceed confluence by the end of the experiment (e.g., 4 x 10⁵ cells/well). Allow cells to adhere and grow for 24 hours.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 M in DMSO).
-
Treatment: Add the this compound stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., add 3 µL of 1 M stock to 3 mL of media for a 1 mM final concentration). Also, prepare a vehicle control well by adding an equivalent volume of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., protein extraction for western blotting or metabolite extraction for LC-MS).
Protocol 2: Western Blot for Lysine Malonylation (Adapted from[1])
-
Protein Extraction: Following treatment, harvest cells and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against malonyllysine (e.g., CST #14942S) overnight at 4°C, following the manufacturer's recommended dilution.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7, then detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip and re-probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: Quantification of Intracellular Malonyl-CoA by LC-MS/MS (Summarized from[5][6])
-
Metabolite Extraction: After treatment, rapidly wash cells with ice-cold PBS. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 0.3 M perchloric acid or 80% methanol).
-
Sample Preparation: Scrape the cells, collect the extract, and centrifuge to pellet protein and cell debris. An internal standard (e.g., ¹³C₃-malonyl-CoA) should be added to correct for extraction efficiency and instrument variability.[6]
-
Solid-Phase Extraction (SPE): Isolate the acyl-CoAs from the extract using a reversed-phase SPE column to remove interfering substances.[6]
-
LC Separation: Inject the purified sample onto an ion-pairing reversed-phase HPLC column for separation.
-
MS Detection: Detect and quantify malonyl-CoA using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the concentration of malonyl-CoA by comparing its peak area to that of the internal standard against a standard curve.
Visual Guides: Workflows and Pathways
Caption: A typical experimental workflow for cell treatment with this compound.
Caption: The mechanism of action for this compound in a typical mammalian cell.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Genetically Encoded Fluorescent Biosensor for Intracellular Measurement of Malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of N-acetylcysteine on Growth, Viability, and Ultrastructure of In Vitro Cultured Bovine Secondary Follicles [mdpi.com]
Technical Support Center: Troubleshooting Western Blots for Malonylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Western blot analysis of protein malonylation.
Frequently Asked Questions (FAQs)
FAQ 1: Weak or No Signal
Question: I am not detecting any signal or a very weak signal for my malonylated protein of interest. What are the possible causes and solutions?
Answer: A weak or nonexistent signal is a common issue when detecting post-translational modifications like malonylation, which can be of low abundance. Several factors could be contributing to this problem.
Potential Causes and Solutions:
-
Low Abundance of Malonylated Protein: Malonylation may be a low-level modification.
-
Solution: Increase the amount of protein loaded onto the gel. For post-translationally modified targets, a protein load of up to 100 µg per lane may be necessary, compared to the standard 20-30 µg for whole-cell extracts.[1] Consider enriching your sample for the protein of interest through immunoprecipitation (IP) before performing the Western blot.[2][3][4]
-
-
Inefficient Antibody Binding: The primary or secondary antibody concentration may not be optimal.
-
Solution: Optimize the antibody concentrations by performing a titration.[5][6] Start with the manufacturer's recommended dilution and prepare a series of dilutions to find the one that yields the best signal-to-noise ratio.[5] Increasing the incubation time with the primary antibody (e.g., overnight at 4°C) can also enhance the signal.[4][7]
-
-
Poor Transfer Efficiency: The malonylated protein may not be transferring effectively from the gel to the membrane.
-
Solution: Verify transfer efficiency using Ponceau S staining of the membrane after transfer. For smaller proteins (<15 kDa), use a membrane with a smaller pore size (0.2 µm) to prevent them from passing through.[5] For larger proteins, ensure complete transfer by optimizing the transfer time and voltage.
-
-
Inactive Reagents: The antibodies or detection reagents may have lost activity.
FAQ 2: High Background
Question: My Western blot for malonylation shows a high background, making it difficult to see my specific bands. How can I reduce the background?
Answer: High background can obscure the specific signal of your malonylated protein. This is often due to non-specific binding of antibodies or issues with the blocking and washing steps.
Potential Causes and Solutions:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.
-
Solution: Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and/or the concentration of the blocking agent.[5][7][9][10] Consider switching your blocking agent. While non-fat dry milk is common, Bovine Serum Albumin (BSA) is often preferred for detecting post-translational modifications as milk contains phosphoproteins that can cause cross-reactivity.[11][12]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody can lead to increased non-specific binding.
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
-
Membrane Handling: Allowing the membrane to dry out at any stage can cause high background.
FAQ 3: Non-Specific Bands
Question: I am observing multiple bands in addition to the expected band for my malonylated protein. What could be the reason, and how can I improve specificity?
Answer: The presence of non-specific bands can be due to several factors, including antibody cross-reactivity, protein degradation, or the presence of protein isoforms.
Potential Causes and Solutions:
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate.
-
Solution: First, confirm the specificity of your anti-malonyllysine antibody. This can be done using a dot blot with malonylated and non-malonylated peptides or by performing a competition assay where the primary antibody is pre-incubated with a malonylated peptide before being used to probe the blot.[14][15][16][17] If the non-specific bands disappear after pre-incubation, it confirms their non-specific nature.
-
-
Protein Degradation: Proteases in your sample can degrade your target protein, leading to bands at lower molecular weights.
-
Post-Translational Modifications (PTMs): Other PTMs on your target protein can cause it to migrate differently on the gel, resulting in multiple bands.[1][2]
-
Solution: Consult literature or databases like PhosphoSitePlus® to see if your protein is known to have other modifications that could affect its migration.[1]
-
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically.
-
Solution: Run a control lane where the primary antibody is omitted. If bands still appear, the secondary antibody is likely the cause of the non-specific signal.
-
Quantitative Data Summary
For optimal results, careful titration of reagents is essential. The following tables provide recommended starting concentrations and ranges for key components of a malonylation Western blot protocol.
Table 1: Protein Loading Recommendations
| Sample Type | Recommended Protein Load (per lane) |
| Whole Cell Lysate (unmodified proteins) | 20-30 µg[1] |
| Whole Cell/Tissue Lysate (modified proteins) | Up to 100 µg[1] |
| Purified/Semi-purified Protein | 0.5-1 µg[18] |
Table 2: Antibody Dilution Ranges
| Antibody | Recommended Starting Dilution | Typical Dilution Range |
| Primary Antibody | Check manufacturer's datasheet | 1:500 - 1:2,000 |
| Secondary Antibody | Check manufacturer's datasheet | 1:5,000 - 1:200,000[5] |
Table 3: Blocking and Washing Parameters
| Step | Reagent | Concentration/Duration |
| Blocking | 5% BSA in TBST | 1 hour at RT or overnight at 4°C[14][19][20] |
| Washing | TBST (TBS + 0.05-0.1% Tween-20) | 3-5 washes, 5-10 minutes each[2] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (containing protease inhibitors) (e.g., 1 mL per 10^7 cells).
-
Scrape the cells and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the suspension for 30 minutes at 4°C.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a fresh tube and store at -80°C.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
Protocol 2: Western Blotting for Malonylation
-
SDS-PAGE: Load 40-100 µg of protein lysate per well on an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.[14][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14][19]
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.05% Tween-20) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[14][19][21]
-
Primary Antibody Incubation: Incubate the membrane with the anti-malonyllysine primary antibody diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[21]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.[21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the recommended time (typically 1-5 minutes).[21]
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Visual Guides
Experimental Workflow for Malonylation Western Blot
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. arp1.com [arp1.com]
- 11. clyte.tech [clyte.tech]
- 12. sinobiological.com [sinobiological.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. simm.ac.cn [simm.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
potential off-target effects of malonyl-NAC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonyl-NAC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (malonyl-N-acetylcysteamine) is a synthetic, cell-permeable thioester designed to directly induce lysine malonylation on cellular proteins. It mimics the action of malonyl-CoA, the endogenous donor of the malonyl group. By crossing the cell membrane, this compound delivers a reactive malonyl group that can covalently modify the ε-amino group of lysine residues on a wide range of proteins. This post-translational modification can alter a protein's charge, structure, and function.[1][2][3]
Q2: What are the expected "on-target" effects of this compound treatment?
The primary on-target effect of this compound is a global increase in protein lysine malonylation.[4] This can be detected by techniques such as Western blotting with an anti-malonyl-lysine antibody. The extent of malonylation will vary depending on the protein, cell type, and experimental conditions.
Q3: What are the known potential "off-target" effects of this compound?
The most well-documented off-target effects of this compound are related to the disruption of cellular metabolism, particularly glycolysis.[4] This is due to the non-enzymatic malonylation and subsequent inhibition of key glycolytic enzymes. Additionally, the N-acetylcysteine (NAC) component of the molecule is a known antioxidant and glutathione precursor, which could have independent biological effects.
Q4: At what concentration should I use this compound?
A common concentration used in published studies is 1 mM for 24 hours to induce a significant increase in cellular malonylation in cell lines like A549 lung cancer cells.[4] However, it is noted that high concentrations may be required to observe effects, potentially due to limitations in uptake, hydrolysis, or ester cleavage.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals.
Troubleshooting Guides
Problem 1: Low or undetectable protein malonylation after this compound treatment.
Possible Cause 1: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response (e.g., 0.1, 0.5, 1, 2 mM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your cell line. This compound efficacy can be limited by cellular uptake and hydrolysis.[4]
Possible Cause 2: Poor antibody quality or Western blot technique.
-
Solution: Ensure your anti-malonyl-lysine antibody is validated and used at the recommended dilution. Optimize your Western blot protocol, including transfer efficiency and blocking conditions. Include a positive control if available.
Possible Cause 3: Inefficient lysis or protein extraction.
-
Solution: Use a lysis buffer that effectively solubilizes your proteins of interest and contains inhibitors of demalonylases (e.g., sirtuin inhibitors) and proteases.
Problem 2: Unexpected changes in cell viability or proliferation.
Possible Cause 1: Inhibition of glycolysis.
-
Explanation: this compound can inhibit key glycolytic enzymes like GAPDH and pyruvate kinase, leading to an energy crisis and reduced cell proliferation, particularly in highly glycolytic cells.[4]
-
Solution: Measure key indicators of glycolysis, such as lactate production or glucose uptake, to assess the metabolic impact of your this compound treatment. Consider whether your cell type is highly dependent on glycolysis.
Possible Cause 2: Off-target effects of the NAC moiety.
-
Explanation: N-acetylcysteine (NAC) can have pleiotropic effects, including antioxidant and pro-oxidant activities depending on the cellular context.[2][5] It can also influence signaling pathways like NF-κB and MAPKs.[3][6]
-
Solution: As a control, treat cells with an equivalent concentration of N-acetylcysteine alone to distinguish the effects of the malonyl group from those of the NAC carrier.
Possible Cause 3: High concentrations leading to cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the tolerable concentration range of this compound for your specific cell line. Studies have shown that NAC can be cytotoxic at high concentrations, and this can vary between cell types.[7]
Problem 3: Altered metabolic phenotype observed in experiments.
Possible Cause: Disruption of glucose metabolism.
-
Explanation: this compound treatment can lead to the accumulation of upstream glycolytic intermediates like glucose-6-phosphate and fructose-1,6-bisphosphate, and a reduction in lactate and acetyl-CoA metabolism.[4]
-
Solution: If you are studying metabolic pathways, it is essential to be aware of these potential confounding effects. Use metabolomics to quantify the changes in key metabolites and interpret your results in the context of this compound's known impact on glycolysis.
Data Presentation
Table 1: Summary of Reported Effects of this compound on Cellular Processes
| Parameter | Observed Effect | Cell Line | Concentration & Time | Citation |
| Protein Malonylation | Significant time-dependent increase | A549 | 1 mM, 24 hours | [4] |
| GAPDH Activity | Reduction | A549 | 1 mM | [4] |
| Pyruvate Kinase Activity | Inhibition | A549 | 1 mM | [4] |
| Glycolytic Intermediates | Accumulation of Glucose-6-phosphate and Fructose-1,6-bisphosphate | Lung cancer cells | Not specified | [4] |
| Lactate Metabolism | Modest, but significant reduction | Lung cancer cells | Not specified | [4] |
| Acetyl-CoA Metabolism | Modest, but significant reduction | Lung cancer cells | Not specified | [4] |
| Cell Proliferation | Limitation | Highly glycolytic kidney cancer cell line | Not specified | [4] |
Experimental Protocols
Protocol 1: Western Blot for Detection of Protein Malonylation
This protocol provides a general framework for detecting malonylated proteins by Western blot. Optimization may be required for specific antibodies and cell types.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and sirtuin inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-malonyl-lysine
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound as per your experimental design.
-
Wash cells with ice-cold PBS and lyse in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with anti-malonyl-lysine primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
Protocol 2: GAPDH Activity Assay
This colorimetric assay measures the activity of GAPDH in cell lysates.
Materials:
-
GAPDH Assay Buffer
-
GAPDH Substrate (Glyceraldehyde-3-Phosphate)
-
GAPDH Developer
-
NADH Standard
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in ice-cold GAPDH Assay Buffer.
-
Centrifuge to remove insoluble material and collect the supernatant.
-
-
Assay:
-
Prepare NADH standards in a 96-well plate.
-
Add cell lysate to separate wells. Adjust the volume with Assay Buffer.
-
Prepare a reaction mix containing GAPDH Assay Buffer, Developer, and Substrate.
-
Add the reaction mix to each well containing standards and samples.
-
For background control, prepare a mix without the GAPDH Substrate.
-
-
Measurement:
-
Measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.
-
Calculate the change in absorbance over time in the linear range.
-
Determine the GAPDH activity from the NADH standard curve.
-
Protocol 3: Pyruvate Kinase Activity Assay
This is a coupled enzyme assay to measure pyruvate kinase (PK) activity.
Materials:
-
PK Assay Buffer
-
Phospho(enol)pyruvate (PEP)
-
ADP
-
Lactate Dehydrogenase (LDH)
-
NADH
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in PK Assay Buffer.
-
Centrifuge to clarify the lysate.
-
-
Assay:
-
Prepare a reaction mixture containing PK Assay Buffer, PEP, ADP, LDH, and NADH in a 96-well plate.
-
Add the cell lysate to initiate the reaction.
-
-
Measurement:
-
Measure the decrease in absorbance at 340 nm over time at 25°C. The oxidation of NADH to NAD+ by LDH is coupled to the formation of pyruvate by PK.
-
Calculate the rate of NADH oxidation from the linear portion of the curve to determine PK activity.
-
Protocol 4: Sample Preparation for Metabolomics of Glycolysis Intermediates
This protocol outlines the steps for extracting metabolites from cells for analysis by LC-MS.
Materials:
-
Ice-cold PBS
-
Liquid nitrogen
-
-80°C 80% methanol
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching and Harvesting:
-
Rapidly wash cell monolayers with ice-cold PBS to remove media.
-
Immediately quench metabolism by adding liquid nitrogen directly to the plate.
-
Add ice-cold 80% methanol and scrape the cells.
-
-
Extraction:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on dry ice for at least 20 minutes.
-
Vortex the samples.
-
-
Clarification:
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Storage and Analysis:
-
Dry the metabolite extract using a speed vacuum.
-
Store the dried samples at -80°C until analysis by LC-MS.
-
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Off-target effects of this compound on glycolysis.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Minimizing Malonyl-NAC Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with malonyl-N-acetylcysteamine (malonyl-NAC). The information provided addresses common issues related to cellular stress induced by this reagent and offers potential solutions and experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a synthetic, cell-permeable thioester designed to cross cellular membranes and induce lysine malonylation, a post-translational modification.[1] It serves as an experimental tool to mimic the effects of elevated intracellular malonyl-CoA levels, allowing researchers to study the consequences of non-enzymatic protein acylation on cellular processes.[1]
Q2: What are the primary mechanisms of this compound induced cellular stress?
This compound induces cellular stress primarily by increasing the non-enzymatic malonylation of lysine residues on a wide range of cellular proteins.[1] This can lead to:
-
Enzyme Inhibition: Alteration of protein structure and function, leading to reduced enzymatic activity. For example, treatment with this compound has been shown to decrease the activity of glycolytic enzymes such as GAPDH and pyruvate kinase.[1]
-
Metabolic Disruption: Inhibition of key metabolic pathways, such as glycolysis, resulting in the accumulation of upstream metabolites like glucose-6-phosphate and fructose-1,6-bisphosphate.[1]
-
Increased Reactive Oxygen Species (ROS): Disruption of metabolic balance can contribute to the generation of ROS, leading to oxidative stress. While not directly stated in the provided abstracts, this is a common consequence of metabolic dysfunction.
Q3: What are the visible signs of cellular stress after this compound treatment?
Signs of cellular stress can include:
-
Changes in cell morphology (e.g., rounding, detachment).
-
Reduced cell proliferation and viability.
-
Increased markers of apoptosis or necrosis.
-
Alterations in metabolic readouts (e.g., changes in lactate production or glucose uptake).
Q4: How can I minimize off-target effects and cellular stress when using this compound?
Minimizing cellular stress is crucial for obtaining reliable experimental results. Consider the following strategies:
-
Dose-Response and Time-Course Experiments: Determine the lowest effective concentration and shortest incubation time of this compound that is sufficient to induce the desired level of malonylation without causing excessive cytotoxicity. High concentrations (e.g., 1 mM) and long incubation times (e.g., 24 hours) have been noted to be required in some cell lines, which may be due to limited uptake, hydrolysis, or inefficient ester cleavage.[1]
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) may help mitigate oxidative stress, a potential downstream consequence of this compound treatment. NAC is a precursor to the antioxidant glutathione and can help replenish cellular antioxidant capacity.[2][3][4]
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments to distinguish the effects of this compound from those of the solvent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Low Viability | This compound concentration is too high or incubation time is too long. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. Start with a lower concentration range and shorter incubation periods. |
| Cell line is particularly sensitive to metabolic disruption. | Consider using a more robust cell line if appropriate for your research question. Alternatively, explore co-treatment with a cytoprotective agent, such as an antioxidant. | |
| Inconsistent or No Induction of Malonylation | Inefficient uptake, hydrolysis, or ester cleavage of this compound in the specific cell line.[1] | Increase the concentration of this compound, but monitor for cytotoxicity. Ensure the this compound stock is fresh and has been stored correctly. |
| Issues with detection method (e.g., Western blot). | Optimize your Western blot protocol for the anti-malonyllysine antibody. Ensure proper antibody dilution, incubation times, and blocking conditions. Include positive controls if available. | |
| Unexpected Changes in Cellular Metabolism | This compound is inhibiting key metabolic enzymes as expected.[1] | This is an expected outcome of this compound treatment. Characterize these changes using metabolomics or specific metabolic assays (e.g., lactate production, glucose uptake) to understand the extent of metabolic disruption. |
| Off-target effects of high concentrations of this compound. | Use the lowest effective concentration of this compound. Consider using alternative methods to study malonylation if off-target effects are a major concern. |
Experimental Protocols
Protocol 1: Assessment of this compound Induced Lysine Malonylation
This protocol is adapted from studies on A549 cells.[1]
-
Cell Culture: Plate A549 cells in 6-well dishes at a density of 4 x 10^5 cells/well in 3 ml of RPMI media. Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare a 1M stock solution of this compound in DMSO. Treat cells with a final concentration of 1 mM this compound by adding 3 µL of the stock solution to the media. For the vehicle control, add 3 µL of DMSO.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with an anti-malonyllysine primary antibody.
-
Use an appropriate secondary antibody and detect the signal using a suitable chemiluminescence substrate.
-
Protocol 2: Measurement of Extracellular Lactate
This protocol can be used to assess the impact of this compound on glycolytic flux.[1]
-
Cell Culture: Plate A549 cells in 6-well dishes at a density of 1 x 10^6 cells/well in 3 ml of RPMI media. Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the media and treat the cells with 3 ml of serum-free media containing 1 mM this compound or DMSO (vehicle control).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Sample Collection: Collect the extracellular media from each well.
-
Lactate Assay: Measure the lactate concentration in the collected media using a commercially available fluorimetric L-lactate assay kit, following the manufacturer's instructions.
Visualizations
Caption: Workflow of this compound action leading to cellular stress.
Caption: Decision workflow for troubleshooting this compound induced stress.
Caption: this compound induced stress and potential mitigation by NAC.
References
- 1. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Malonylation Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in malonylation assays, particularly in immunoprecipitation (IP) and Western blotting (WB) applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in a malonyl-lysine Western blot?
High background in malonylation Western blots can obscure results and lead to false positives. The primary causes often relate to non-specific binding of antibodies or issues with experimental technique. Key factors include:
-
Antibody Concentration: Using too much primary or secondary antibody is a frequent cause of non-specific binding.[1][2][3]
-
Insufficient Blocking: Inadequate blocking of the membrane allows antibodies to bind non-specifically to open surfaces.[2][4]
-
Inadequate Washing: Insufficient or improper washing fails to remove unbound antibodies, leading to a general high background.[1][2][5]
-
Contaminated Reagents: Buffers or reagents, especially blocking agents like milk, can sometimes be a source of background.[6]
-
Cross-Reactivity of Secondary Antibody: The secondary antibody may be binding to proteins in the lysate other than the primary antibody.[4]
-
Overexposure: Excessively long exposure times during chemiluminescent detection can amplify background signal.[4][7]
Q2: My high background appears as distinct, non-specific bands. What is causing this?
When high background manifests as clear, incorrect bands, the issue is often more specific than a general "dirty" blot. Potential causes include:
-
Antibody Specificity: The primary antibody may not be specific enough and could be recognizing other proteins with similar epitopes or post-translational modifications (PTMs).[1] For PTMs, it's crucial to use an antibody validated for specificity.[8]
-
Sample Degradation: If samples are not handled properly with protease inhibitors, protein degradation can lead to multiple bands.[4][9]
-
Protein Isoforms or PTMs: Different isoforms, splice variants, or other PTMs on the target protein can cause it to migrate at different molecular weights.[10]
-
Lysate Overload: Loading too much protein onto the gel can lead to non-specific antibody binding and the appearance of extra bands.[1][2]
Q3: How can I reduce non-specific binding during the immunoprecipitation (IP) step?
High background often originates from the IP step where the anti-malonyl-lysine antibody pulls down unintended proteins. To minimize this:
-
Pre-clearing Lysate: Incubate the cell lysate with beads (without the primary antibody) before the IP.[1][10] This removes proteins that non-specifically bind to the beads themselves.
-
Optimize Antibody Amount: Titrate the amount of anti-malonyl-lysine antibody to find the lowest concentration that efficiently pulls down the target without increasing background.[1]
-
Increase Wash Stringency: Use a more stringent wash buffer or increase the number and duration of washes after immunoprecipitation to remove weakly bound, non-specific proteins.[5][11]
-
Use High-Quality Beads: Ensure you are using the correct type of beads (e.g., Protein A or Protein G) for your primary antibody's host species and isotype.[10][12]
Q4: Which blocking buffer is best for detecting malonylated proteins?
The choice of blocking buffer is critical, especially for PTMs.
-
Bovine Serum Albumin (BSA): Generally, a 3-5% BSA solution in TBS-T or PBS-T is recommended for PTM analysis, including malonylation and phosphorylation.[6]
-
Non-Fat Dry Milk: While cost-effective, milk contains phosphoproteins (like casein) and other molecules that can cross-react with antibodies targeting PTMs, leading to high background.[4][13][14] It is often best to avoid milk when analyzing PTMs.[3]
-
Commercial/Synthetic Blockers: Protein-free or synthetic blocking buffers can be effective alternatives when standard protein-based blockers cause cross-reactivity.[6][13]
Troubleshooting Workflows & Diagrams
A systematic approach is key to identifying the source of high background. The following diagrams illustrate a typical experimental workflow and a logical troubleshooting process.
Caption: Workflow for a typical malonylation immunoprecipitation-Western blot experiment.
Caption: Troubleshooting decision tree for high background in malonylation assays.
Quantitative Data & Recommended Parameters
Optimizing concentrations and incubation times is crucial for achieving a clean blot. The following tables provide recommended starting points for your experiments.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Application | Starting Dilution Range | Notes |
|---|---|---|---|
| Anti-Malonyl-Lysine (pAb) | Western Blot (WB) | 1:1000 - 1:2000 | Titration is essential. Start with the manufacturer's recommendation.[15] |
| Anti-Malonyl-Lysine (pAb) | Immunoprecipitation (IP) | 2-10 µg per 1 mg lysate | Optimize based on target protein abundance. |
| HRP-conjugated Secondary | Western Blot (WB) | 1:5000 - 1:20000 | Higher dilutions can significantly reduce background.[5] |
Table 2: Buffer Composition Recommendations
| Buffer Type | Component | Recommended Concentration | Purpose |
|---|---|---|---|
| Lysis Buffer (Non-denaturing) | Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration | |
| EDTA | 1 mM | Chelating agent | |
| Non-ionic Detergent (NP-40 or Triton X-100) | 1% | Solubilize proteins | |
| Protease/Phosphatase Inhibitors | 1x Cocktail | Prevent protein degradation/modification[4][9] | |
| Wash Buffer | TBS or PBS | 1x | Base buffer |
| Tween-20 | 0.05% - 0.1% | Detergent to reduce non-specific binding[7] | |
| Blocking Buffer | Bovine Serum Albumin (BSA) | 3% - 5% in TBS-T | Block non-specific sites on the membrane |
| | Non-fat Dry Milk (Use with caution) | 5% in TBS-T | Alternative blocker, not ideal for PTMs[4][13] |
Detailed Experimental Protocols
Protocol 1: Immunoprecipitation of Malonylated Proteins
This protocol provides a general framework. Optimization for specific cell types and targets is recommended.
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in non-denaturing lysis buffer (see Table 2) supplemented with fresh protease and phosphatase inhibitors. Keep on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Pre-clearing (Recommended):
-
To 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the optimized amount of anti-malonyl-lysine antibody (e.g., 5 µg) to the pre-cleared lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of a 50% slurry of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.
-
Protocol 2: Western Blotting for Malonylated Proteins
-
SDS-PAGE: Load your eluted IP samples and an input control (10-20 µg of the initial lysate) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBS-T.[7]
-
Primary Antibody Incubation: Incubate the membrane with the anti-malonyl-lysine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 5).
-
Detection: Add an ECL substrate and image the blot using a chemiluminescence detection system. Start with a short exposure time and increase as needed to avoid overexposure.
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 12. bioradiations.com [bioradiations.com]
- 13. bu.edu [bu.edu]
- 14. researchgate.net [researchgate.net]
- 15. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 16. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 17. media.cellsignal.com [media.cellsignal.com]
Technical Support Center: Overcoming Poor Antibody Signal for Malonyl-Lysine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with weak or absent signals when detecting malonyl-lysine modifications via Western blotting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not seeing any signal for my malonyl-lysine Western blot. What are the possible causes and how can I troubleshoot this?
A1: A complete lack of signal is a common issue that can stem from several factors throughout the Western blotting workflow. Below is a systematic guide to pinpoint and resolve the problem.
Troubleshooting Steps for No Signal:
| Potential Cause | Troubleshooting Recommendation |
| Poor Antibody Quality | Verify the antibody's specificity for malonyl-lysine. A dot blot with a malonylated peptide can be a quick quality control check.[1][2][3] Ensure the antibody has been stored correctly and is within its expiration date.[4] |
| Low Abundance of Malonylated Protein | The expression of your protein of interest may be low, or the malonylation at the specific lysine residue may be substoichiometric. Increase the amount of protein loaded onto the gel (up to 100 µg for tissue extracts).[5] Consider enriching your sample for malonylated proteins using immunoprecipitation with an anti-malonyl-lysine antibody prior to Western blotting.[6][7][8] |
| Inefficient Protein Transfer | After transfer, stain the gel with Coomassie blue to ensure the proteins have transferred out of the gel. Stain the membrane with Ponceau S to visualize total protein and confirm efficient transfer across the entire molecular weight range.[9] For small proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm nitrocellulose) to prevent them from passing through.[10] |
| Suboptimal Antibody Concentrations | The concentrations of your primary and/or secondary antibodies may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody).[4][11] |
| Inactive Detection Reagents | Ensure your chemiluminescent substrate has not expired and has been stored correctly. Test the substrate with a positive control (e.g., spotting horseradish peroxidase (HRP)-conjugated secondary antibody directly onto the membrane). |
| Presence of Demalonylases | The activity of demalonylases, such as SIRT5, can remove the malonyl group from your protein of interest.[12][13][14] Include appropriate inhibitors in your lysis buffer to preserve the modification. |
Q2: My malonyl-lysine signal is very weak. How can I enhance the signal intensity?
A2: Weak signals can often be improved by optimizing several steps in your protocol.
Strategies to Enhance Weak Signals:
| Strategy | Detailed Recommendation |
| Optimize Antibody Incubation | Increase the primary antibody concentration incrementally. Extend the primary antibody incubation to overnight at 4°C to allow for maximum binding.[4][15] |
| Enhance Detection Sensitivity | Use a more sensitive chemiluminescent substrate. Increase the exposure time when imaging the blot.[4][16] Be mindful that longer exposures can also increase background noise. |
| Improve Blocking Conditions | While 5% non-fat dry milk is a common blocking agent, it can sometimes mask epitopes. Try switching to 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that can interfere with the detection of some post-translational modifications.[10][16] |
| Enrichment of Target Protein | As mentioned for "no signal," immunoprecipitation of the malonylated protein is a highly effective way to increase its concentration in the sample loaded on the gel.[7][8] |
| Use an Antibody Enhancer Solution | Commercially available antibody enhancer solutions can sometimes improve the signal from low-affinity antibodies or when the target protein is in low abundance.[4] |
Q3: I'm observing high background on my malonyl-lysine Western blot, which is obscuring my signal. What can I do to reduce the background?
A3: High background can be due to several factors, including non-specific antibody binding and inadequate blocking or washing.
Tips for Reducing High Background:
| Factor | Troubleshooting Tip |
| Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[4][9] Ensure the blocking buffer is fresh. Adding a small amount of Tween 20 (0.05% to 0.1%) to the blocking buffer can help reduce non-specific binding.[4][17] |
| Antibody Concentration | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the concentration of both antibodies.[4][11] |
| Washing Steps | Increase the number and duration of washes after primary and secondary antibody incubations. Ensure you are using a sufficient volume of wash buffer (TBST) to completely cover the membrane.[18] |
| Membrane Handling | Never let the membrane dry out during the blotting process.[4] Use clean forceps and containers to avoid contamination. |
| Protein Overloading | Loading too much protein can lead to high background. Try reducing the amount of total protein loaded per lane.[5] |
Experimental Protocols
Protocol 1: Western Blotting for Malonyl-Lysine
This protocol provides a general guideline. Optimization of blocking, antibody concentrations, and incubation times may be necessary for specific antibodies and samples.
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease and demalonylase inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-50 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the anti-malonyl-lysine antibody in 5% BSA in TBST to the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[18]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[18]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Protocol 2: Immunoprecipitation (IP) for Enrichment of Malonylated Proteins
-
Lysate Preparation:
-
Prepare cell or tissue lysates as for Western blotting, ensuring the presence of appropriate inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-malonyl-lysine antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Proceed with the Western blotting protocol described above using the eluted sample.
-
Visualizing Experimental Workflows
A clear understanding of the experimental workflow is crucial for successful troubleshooting.
Caption: A generalized workflow for Western blotting.
Caption: Workflow for immunoprecipitation of malonylated proteins.
Signaling Pathway Context
The abundance of malonyl-lysine modifications is dynamically regulated by metabolic enzymes and sirtuins. Understanding this context can aid in experimental design.
Caption: Regulation of protein malonylation.
References
- 1. researchgate.net [researchgate.net]
- 2. simm.ac.cn [simm.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Protocol for mass spectrometric profiling of lysine malonylation by lysine acetyltransferase in CRISPRi K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine Malonylation Is Elevated in Type 2 Diabetic Mouse Models and Enriched in Metabolic Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Western blot optimization | Abcam [abcam.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. PTMScan® Malonyl-Lysine [Mal-K] Kit | Cell Signaling Technology [cellsignal.com]
- 13. Malonyl-Lysine [Mal-K] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Western Blot Protocols | Antibodies.com [antibodies.com]
- 19. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Malonyl-NAC Induced Malonylation by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to induce and validate protein malonylation, with a focus on the use of malonyl-N-acetylcysteine (malonyl-NAC) and its validation by mass spectrometry. This guide includes supporting experimental data and detailed protocols to aid in the design and execution of robust experiments in this emerging field of post-translational modifications.
Protein malonylation, a recently discovered post-translational modification, involves the addition of a malonyl group to lysine residues. This modification is increasingly recognized for its role in regulating protein function and cellular metabolism.[1][2] Malonyl-CoA serves as the endogenous donor for this modification.[1][3][4] Understanding the dynamics of malonylation is crucial for elucidating its role in health and disease. This guide focuses on methods to experimentally induce and validate protein malonylation, providing a comparative analysis of chemical and genetic approaches.
Comparison of Methods to Induce Protein Malonylation
Several methods can be employed to increase protein malonylation in a cellular context. The choice of method depends on the specific research question, the desired level of control, and the experimental system. Here, we compare three common approaches: direct induction with this compound, indirect induction by inhibiting fatty acid synthesis with orlistat, and genetic manipulation through SIRT5 knockout.
| Method | Mechanism of Action | Advantages | Disadvantages | Typical Experimental Conditions |
| This compound Treatment | A cell-permeable precursor that directly provides the malonyl group for protein malonylation.[5] | - Direct induction of malonylation.[5]- Bypasses the need for endogenous malonyl-CoA synthesis. | - May require high concentrations for significant induction.[5]- Potential for off-target effects or differential recognition compared to endogenous malonyl-CoA.[5] | 1 mM this compound treatment of cultured cells for 24 hours.[5] |
| Orlistat Treatment | Inhibits fatty acid synthase (FASN), leading to an accumulation of the FASN substrate, malonyl-CoA, which then drives protein malonylation.[5] | - Utilizes the endogenous malonylation pathway.[5]- Effective at lower concentrations compared to this compound. | - Indirect effect, relies on cellular metabolic state.- Pleiotropic effects due to FASN inhibition beyond increasing malonyl-CoA.[5] | 25 µM orlistat treatment of cultured cells for 24 hours.[5] |
| SIRT5 Knockout/Knockdown | SIRT5 is a major protein demalonylase. Its removal or reduction leads to the accumulation of malonylated proteins.[6][7][8] | - Genetic approach providing insights into the physiological regulation of malonylation.- Allows for the study of chronic hypermalonylation. | - Germline knockout can lead to compensatory mechanisms.- Does not directly control the timing of malonylation induction. | Studies are typically performed in SIRT5 knockout mouse models or using CRISPR/Cas9-mediated knockdown in cell lines.[7][8][9] |
Quantitative Data Summary
Mass spectrometry-based proteomics is the gold standard for identifying and quantifying protein malonylation. The following table summarizes representative quantitative data from studies utilizing SIRT5 knockout models to demonstrate the impact on the malonylome.
| Study Focus | Experimental System | Key Findings | Reference |
| Global Malonylome Analysis | Brains from wild-type and SIRT5-knockout mice | - 466 malonylated peptides quantified.- 169 malonylated peptides were significantly upregulated in SIRT5-KO mice.[9] | Bons et al. |
| Malonylome in Liver | Livers from wild-type and Sirt5-/- mice | - 1,137 malonyl-lysine sites identified on 430 proteins.- 183 sites on 120 proteins were significantly increased in Sirt5-/- animals.[7] | Nishida et al. |
| Malonylation in Chondrocytes | Primary chondrocytes from wild-type and Sirt5-/- mice | - Increased protein malonylation observed in Sirt5-deficient chondrocytes. | Griffin et al.[8] |
These studies consistently demonstrate that the absence of the primary demalonylase, SIRT5, leads to a significant global increase in protein malonylation, highlighting its crucial role in regulating this post-translational modification.
Experimental Protocols
Validating this compound induced malonylation requires a robust and sensitive analytical workflow. The following is a generalized protocol for the enrichment and analysis of malonylated peptides from cell lysates by mass spectrometry.
Protein Extraction and Digestion
-
Cell Lysis: Harvest cells treated with this compound or a control vehicle. Lyse the cells in a urea-based buffer (e.g., 8 M urea in TEAB solution) to denature proteins and inactivate proteases.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).
-
Protein Digestion: Dilute the urea concentration to less than 2 M and digest the proteins into peptides using an appropriate protease, such as trypsin, overnight at 37°C.
Immunoaffinity Enrichment of Malonylated Peptides
-
Antibody-Bead Conjugation: Use beads conjugated with an anti-malonyllysine antibody.
-
Peptide Incubation: Incubate the digested peptide mixture with the antibody-conjugated beads to specifically capture malonylated peptides. This step is crucial for enriching the low-abundance malonylated peptides from the complex mixture.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched malonylated peptides from the beads using a low pH solution, such as 0.15% trifluoroacetic acid.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the enriched peptides using a reverse-phase liquid chromatography (LC) system. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides from the analytical column.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Data Acquisition: Typically, a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method is used. In DDA, the most intense precursor ions in a survey scan are selected for fragmentation (MS/MS). In DIA, all precursor ions within a specified mass range are fragmented.
-
Data Analysis: Identify malonylated peptides by searching the MS/MS data against a protein sequence database. The mass shift of +86.0002 Da on a lysine residue indicates malonylation. Specialized software is used to process the raw data, identify peptides, and quantify their relative abundance between different experimental conditions.
Mandatory Visualizations
References
- 1. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 2. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirt5 Deficiency Causes Posttranslational Protein Malonylation and Dysregulated Cellular Metabolism in Chondrocytes Under Obesity Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
comparing malonyl-NAC to orlistat for inducing malonylation
An Objective Comparison of Malonyl-NAC and Orlistat for Inducing Protein Malonylation
Introduction
Protein lysine malonylation is a post-translational modification (PTM) where a malonyl group from the donor molecule malonyl-CoA is transferred to a lysine residue. This modification is implicated in the regulation of diverse cellular processes, including metabolism and signal transduction.[1][2] For researchers studying the functional consequences of this PTM, inducing hypermalonylation in a controlled manner is essential. Two common chemical tools used for this purpose are Orlistat, a fatty acid synthase (FAS) inhibitor, and Malonyl-N-acetylcysteamine (this compound), a cell-permeable malonyl group donor. This guide provides a detailed comparison of their mechanisms, efficacy, and associated experimental considerations, supported by published data.
Mechanism of Action
The two compounds induce protein malonylation through distinct mechanisms. Orlistat acts indirectly by increasing the endogenous pool of the natural malonyl donor, malonyl-CoA, while this compound acts as a direct, synthetic donor.
Orlistat: Orlistat is an inhibitor of fatty acid synthase (FAS).[3][4][5] FAS catalyzes the synthesis of fatty acids, a process that consumes malonyl-CoA.[6] By inhibiting FAS, Orlistat blocks this major consumption pathway, leading to the intracellular accumulation of malonyl-CoA. This elevated concentration of malonyl-CoA then drives the non-enzymatic or enzymatic malonylation of lysine residues on various proteins.[6]
This compound: this compound is a synthetic, cell-permeable thioester. It can cross the cell membrane and act as a direct source of the malonyl group for protein acylation, bypassing the need for endogenous malonyl-CoA synthesis.[7] This allows for the study of malonylation's effects more directly, although its efficiency may be influenced by cellular uptake and hydrolysis.[7]
References
- 1. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. atsu.edu [atsu.edu]
- 5. Metabolic shifts induced by fatty acid synthase inhibitor orlistat in non-small cell lung carcinoma cells provide novel pharmacodynamic biomarkers for positron emission tomography and magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone malonylation is regulated by SIRT5 and KAT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Malonyl-NAC vs. Genetic Models for Studying Protein Malonylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary methodologies used to study protein lysine malonylation: the chemical approach using malonyl-N-acetylcysteamine (malonyl-NAC) and genetic models, including sirtuin 5 (SIRT5) knockout and malonyl-CoA decarboxylase (MCD) deficiency. This comparison is supported by experimental data to aid researchers in selecting the most appropriate model for their specific research questions.
Introduction to Protein Malonylation
Lysine malonylation is a dynamic and reversible post-translational modification (PTM) where a malonyl group is added to a lysine residue. This modification is increasingly recognized for its role in regulating protein function, cellular metabolism, and its implication in various diseases. The study of malonylation relies on robust methods to induce and analyze this modification. This guide focuses on comparing a chemical tool, this compound, with commonly used genetic models.
Comparison of Methodologies
| Feature | This compound | Genetic Models (SIRT5 KO, MCD deficiency) |
| Principle | A cell-permeable precursor that directly delivers a malonyl group, leading to non-enzymatic malonylation of proteins. | Genetic deletion of key enzymes involved in malonylation homeostasis. SIRT5 is the primary demalonylase, while MCD metabolizes malonyl-CoA, the donor for malonylation. |
| Induction Time | Rapid and inducible, typically within hours of treatment. | Constitutive increase in malonylation throughout the organism's life or in a cell line. |
| Specificity | Induces global, non-specific malonylation. | Leads to a global increase in malonylation, but may exhibit some tissue or substrate specificity depending on the enzyme's primary sites of action. |
| Control | Temporal control over the induction of malonylation is possible by adding or removing the compound. | Malonylation levels are constitutively high, offering less temporal control. |
| System | Applicable to a wide range of cell culture systems. | Requires the generation of knockout organisms or cell lines, which can be time-consuming and complex. |
| Physiological Relevance | May not fully recapitulate physiological malonylation patterns that are often enzyme-regulated. | Represents a chronic state of dysregulated malonylation, which can model certain genetic diseases. |
Quantitative Comparison of Malonylation Induction
The extent of protein malonylation induced by each method varies and is often quantified using mass spectrometry-based proteomics.
| Model | Fold Change in Malonylation | Key Findings | Reference |
| This compound | Significant time-dependent increase in overall lysine malonylation. | Treatment of A549 cells with 1 mM this compound for 24 hours leads to a notable increase in global protein malonylation. | [1] |
| SIRT5 Knockout (KO) | ≥1.5-fold hypermalonylation at 183 sites on 120 proteins in mouse liver. | SIRT5 is a global regulator of lysine malonylation, and its absence leads to a significant increase in malonylated proteins, particularly those involved in glycolysis. | [2] |
| MCD Deficiency | >2-fold increase at 461 malonylation sites. | Increased intracellular malonyl-CoA levels due to MCD deficiency drive a substantial increase in protein malonylation. | [3] |
Experimental Protocols
Induction of Malonylation with this compound in Cell Culture
Objective: To induce protein malonylation in cultured cells using this compound.
Materials:
-
Cultured cells (e.g., A549, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired final concentration of this compound (e.g., 1 mM). A vehicle control (DMSO) should be run in parallel.[1]
-
Incubate the cells for the desired period (e.g., 24 hours).[1]
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells for downstream analysis (e.g., Western blot or mass spectrometry).
Western Blot Analysis of Protein Malonylation
Objective: To detect and quantify changes in global protein malonylation.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-malonyllysine antibody (e.g., 1:1000 dilution)[4]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare cell or tissue lysates and determine protein concentration.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[4]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[4]
-
Incubate the membrane with the anti-malonyllysine primary antibody overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry analysis can be performed to quantify changes in malonylation levels, normalized to a loading control (e.g., GAPDH or β-actin).
Mass Spectrometry-Based Quantification of Malonylation
Objective: To identify and quantify specific malonylated proteins and sites.
Protocol Overview:
-
Protein Extraction and Digestion: Extract proteins from cell or tissue samples and digest them into peptides using an enzyme such as trypsin.
-
Malonyl-Peptide Enrichment: Enrich for malonylated peptides using an anti-malonyllysine antibody conjugated to agarose beads.[5]
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify malonylated peptides and proteins and to quantify the relative abundance of these peptides between different samples. Label-free quantification or isotopic labeling methods can be employed.
For a detailed protocol on malonyl-peptide enrichment, refer to established methods which typically involve incubation of digested peptides with anti-malonyllysine antibody beads, followed by washing and elution of the enriched peptides.[3][6][7]
Generation of Genetic Models
SIRT5 Knockout Mice:
-
SIRT5 knockout mice can be generated using gene-targeting techniques in embryonic stem cells. A common strategy involves replacing essential exons of the Sirt5 gene with a selection cassette (e.g., lacZ or neomycin resistance).[1] Chimeric mice are then generated and bred to establish a homozygous knockout line.
MCD Knockout Cell Lines:
-
MCD knockout cell lines can be generated using CRISPR/Cas9 technology. This involves designing guide RNAs (gRNAs) that target a critical exon of the MLYCD gene. The gRNAs and Cas9 nuclease are then introduced into the desired cell line (e.g., via lentiviral transduction) to create gene-disrupting insertions or deletions.[2][8] Single-cell cloning and subsequent validation by sequencing and Western blot are necessary to confirm the knockout.
Signaling Pathways and Experimental Workflows
Malonyl-CoA Metabolism and Protein Malonylation
Malonyl-CoA is the primary donor for protein malonylation. Its levels are tightly regulated by enzymes such as Acetyl-CoA Carboxylase (ACC), which synthesizes malonyl-CoA, and Malonyl-CoA Decarboxylase (MCD), which degrades it. The demalonylase SIRT5 removes malonyl groups from proteins.
Caption: Regulation of protein malonylation by metabolic enzymes.
Experimental Workflow for Comparing Malonylation Models
This workflow outlines the steps to compare the effects of this compound and genetic models on protein malonylation.
Caption: Workflow for comparing malonylation models.
Signaling Pathways Affected by Malonylation
Glycolysis: Several enzymes in the glycolytic pathway are malonylated, which can impact their activity and overall glycolytic flux. For instance, GAPDH malonylation has been shown to be regulated by SIRT5.[3]
Caption: Malonylation of GAPDH in the glycolysis pathway.
mTOR Signaling: The malonylation of mTOR at lysine 1218 has been shown to impair the kinase activity of mTOR Complex 1 (mTORC1), leading to reduced phosphorylation of its downstream targets and affecting processes like angiogenesis.[9][10]
Caption: Malonylation impairs mTORC1 signaling and angiogenesis.
Conclusion
Both this compound and genetic models are valuable tools for investigating protein malonylation. This compound offers a rapid and controllable method for inducing global malonylation in vitro, making it suitable for initial screening and mechanistic studies. Genetic models, such as SIRT5 KO and MCD deficient systems, provide a context of chronic malonylation dysregulation that is more representative of certain disease states. The choice of model will ultimately depend on the specific research question, with a combination of both approaches often providing the most comprehensive understanding of the role of malonylation in biological processes.
References
- 1. 012757 - Sirt5 KO Strain Details [jax.org]
- 2. Efficient Generation of Multi-gene Knockout Cell Lines and Patient-derived Xenografts Using Multi-colored Lenti-CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 5. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 6. PTM BIO [ptmbio.com]
- 7. Frontiers | Systematic analysis of lysine malonylation in Streptococcus mutans [frontiersin.org]
- 8. Generation of Genetic Knockouts in Myeloid Cell Lines Using a Lentiviral CRISPR/Cas9 System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysine malonylation - Wikipedia [en.wikipedia.org]
- 10. Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Commercial Anti-Malonyl-Lysine Antibodies
For Researchers, Scientists, and Drug Development Professionals
The study of protein malonylation, a critical post-translational modification (PTM) involved in cellular metabolism and various disease states, relies heavily on the specificity of antibodies used for its detection. This guide provides an objective comparison of commercially available anti-malonyl-lysine (anti-Kmal) antibodies, focusing on their cross-reactivity with other structurally similar lysine acyl modifications. The information presented is compiled from publicly available datasheets and academic publications to assist researchers in selecting the most appropriate antibody for their experimental needs.
Performance Comparison of Anti-Malonyl-Lysine Antibodies
The specificity of an anti-malonyl-lysine antibody is paramount for accurate and reliable experimental results. The ideal antibody will exhibit high affinity for malonylated lysine residues while showing minimal to no binding to unmodified lysine or other acyl modifications such as succinylation, acetylation, or propionylation. Below is a summary of the reported cross-reactivity for several commercially available antibodies based on dot blot and other experimental data.
| Antibody | Provider | Catalog No. | Host | Type | Cross-Reactivity Profile | Supporting Data |
| Malonyl-Lysine [Mal-K] MultiMab™ | Cell Signaling Technology | 14942 | Rabbit | Monoclonal Mix | Claims no cross-reactivity with other lysine modifications. | Manufacturer's statement[1][2][3] |
| Anti-Malonyllysine pAb | PTM BIO | PTM-901 | Rabbit | Polyclonal | High specificity for malonyl-lysine; no detectable cross-reactivity with succinyl-, propionyl-, or butyryl-lysine peptides/proteins in dot blot analysis.[4] | Dot Blot[5] |
| Anti-Malonyllysine mAb | PTM BIO | PTM-902 | Mouse | Monoclonal | High specificity for malonyl-lysine; no detectable cross-reactivity with glutaryl-, succinyl-, or propionyl-lysine peptide libraries in dot blot analysis.[6] | Dot Blot[7] |
Experimental Data on Antibody Specificity
The following sections present the experimental evidence supporting the cross-reactivity profiles summarized above.
PTM BIO: PTM-901 (Rabbit pAb) Dot Blot Analysis
PTM BIO provides dot blot data for their polyclonal anti-malonyllysine antibody (PTM-901). The experiment tested the antibody's binding to various acylated peptides and proteins.
Results Summary: The PTM-901 antibody demonstrated strong reactivity towards the malonylated peptide library and malonylated BSA. In contrast, no significant signal was detected for succinylated, propionylated, or butyrylated peptides and proteins, nor for the unmodified controls.[4]
PTM BIO: PTM-902 (Mouse mAb) Dot Blot Analysis
A dot blot analysis was also performed for the monoclonal anti-malonyllysine antibody PTM-902 from PTM BIO, assessing its specificity against a panel of modified peptide libraries.
Results Summary: The PTM-902 antibody showed specific recognition of the malonyllysine peptide library. No cross-reactivity was observed with glutaryllysine, succinyllysine, propionyllysine, or unmodified peptide libraries.[6]
Cell Signaling Technology: #14942 (Rabbit mAb Mix)
Cell Signaling Technology states that their Malonyl-Lysine [Mal-K] MultiMab™ Rabbit mAb mix (#14942) recognizes endogenous levels of proteins only when malonylated at a lysine residue and does not cross-react with other lysine modifications.[1][2][3] While specific dot blot data is not presented on the product datasheet, the manufacturer assures high specificity based on their in-house validation.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. The following are generalized protocols for key experiments used to assess antibody cross-reactivity, based on information from product datasheets and relevant publications.[3][7][8]
Dot Blot Assay for Cross-Reactivity Assessment
This method allows for the direct assessment of an antibody's binding to various modified and unmodified peptides or proteins spotted onto a membrane.
-
Peptide/Protein Spotting: A gradient of synthetic peptides or proteins with different lysine modifications (e.g., malonylated, succinylated, acetylated, unmodified) are spotted onto a nitrocellulose or PVDF membrane and allowed to air dry.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding. A common blocking buffer is 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). The membrane is incubated in the blocking buffer for 1-2 hours at room temperature.[7][8]
-
Primary Antibody Incubation: The blocked membrane is then incubated with the anti-malonyl-lysine primary antibody at a recommended dilution (e.g., 1:1000 - 1:2000) in the blocking buffer.[7][8] This incubation is typically carried out for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7][8]
-
Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) is added at a suitable dilution in the blocking buffer. The membrane is incubated for 1 hour at room temperature.
-
Detection: After further washing steps with TBST, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system. The exposure time may vary (e.g., 60 seconds).[7][8]
Western Blotting for Specificity in Complex Mixtures
Western blotting is used to assess the antibody's ability to detect malonylated proteins in complex biological samples, such as cell or tissue lysates.
-
Sample Preparation and Electrophoresis: Protein lysates (e.g., 20-40 µg) are separated by size using SDS-PAGE.[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1-2 hours at room temperature in 5% non-fat milk or BSA in TBST.[3]
-
Primary Antibody Incubation: The membrane is incubated with the anti-malonyl-lysine antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking.[3]
-
Washing: The membrane is washed with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Following final washes, the blot is developed using an ECL substrate for signal detection.
Competition assays can be performed in both dot blot and Western blot to further confirm specificity. This involves pre-incubating the primary antibody with a molar excess of the malonylated peptide (the antigen) before adding it to the membrane. A specific antibody will show a significant reduction in signal, while its binding should not be affected by pre-incubation with other modified or unmodified peptides.[8]
Visualizing Experimental Workflows
To aid in the conceptualization of these experimental processes, the following diagrams illustrate a typical workflow for assessing antibody cross-reactivity and a signaling pathway relevant to malonylation.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Malonyl-Lysine [Mal-K] MultiMab® Rabbit mAb mix (#14942) Datasheet Without Images | Cell Signaling Technology [cellsignal.jp]
- 3. Malonyl-Lysine [Mal-K] MultiMab® Rabbit mAb mix | Cell Signaling Technology [cellsignal.com]
- 4. PTM BIO [ptmbio.com]
- 5. PTM BIO [ptmbio.com]
- 6. PTM BIO [ptmbio.com]
- 7. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
- 8. ptm-bucket.oss-cn-hangzhou.aliyuncs.com [ptm-bucket.oss-cn-hangzhou.aliyuncs.com]
A Comparative Guide to Malonyl-NAC and Malonyl-CoA: Cellular Effects and Experimental Insights
For researchers in cellular metabolism and drug development, understanding the roles of key metabolites and their synthetic analogs is crucial. This guide provides an objective comparison of the endogenous metabolite Malonyl-Coenzyme A (Malonyl-CoA) and its synthetic, cell-permeable counterpart, Malonyl-N-acetylcysteine (malonyl-NAC). We will delve into their distinct mechanisms, effects on cellular processes, and the experimental data that underpins our current understanding.
Introduction: Two Molecules, Overlapping Worlds
Malonyl-CoA is a pivotal intermediate metabolite in mammalian cells.[1] Synthesized from acetyl-CoA, it serves two primary functions: as the fundamental building block for the synthesis of fatty acids and as a critical regulator of fatty acid oxidation.[1][2][3] Specifically, it allosterically inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme controlling the entry of long-chain fatty acids into mitochondria for oxidation.[3][4][5][6] Furthermore, malonyl-CoA is the donor molecule for a post-translational modification known as lysine malonylation, which can alter the function of proteins involved in various metabolic pathways.[7][8][9]
This compound , or ethyl malonyl-N-acetylcystamine, is a synthetic small molecule designed to overcome a key limitation of malonyl-CoA: its inability to cross cell membranes.[2][10] By attaching the malonyl group to N-acetylcysteine, researchers have created a tool that can enter cells and directly induce lysine malonylation.[10] This allows for the specific study of malonylation's effects, independent of the complex regulatory network that governs endogenous malonyl-CoA levels.
Comparative Analysis: Structure, Mechanism, and Cellular Impact
The fundamental difference between these two molecules lies in their structure and how they enter the cellular stage. Malonyl-CoA is synthesized intracellularly, while this compound is administered exogenously.
Effects on Protein Malonylation
Lysine malonylation is a post-translational modification that changes the charge of a lysine residue from +1 to -1, potentially altering protein structure, enzyme activity, and protein-protein interactions.[8]
-
Malonyl-CoA is the natural donor for this modification.[9] Elevated levels of malonyl-CoA, often linked to metabolic states like type 2 diabetes, lead to increased malonylation of metabolic enzymes.[8][9]
-
This compound is a potent inducer of malonylation. When administered to cells, it causes a significant, time-dependent increase in overall lysine malonylation, demonstrating its ability to cross the cell membrane and act as a direct source for this modification.[10] Studies have shown that this compound treatment leads to the malonylation of a subset of proteins, including key glycolytic enzymes.[10]
Effects on Cellular Metabolism
Both molecules exert significant control over cellular metabolism, particularly glycolysis and fatty acid oxidation.
Fatty Acid Metabolism: Malonyl-CoA is a master regulator of fatty acid metabolism.[3][4][5] It inhibits CPT1, thereby preventing the transport of fatty acids into the mitochondria and shifting the balance from fatty acid oxidation towards fatty acid synthesis.[2][6] This is a key mechanism for fuel selection in tissues like the liver and muscle.[1][4]
Glycolysis: Both compounds have been shown to inhibit key enzymes in the glycolytic pathway.
-
Malonyl-CoA has been identified as a hyperreactive cytosolic thioester that can non-enzymatically malonylate and inhibit glycolytic enzymes like GAPDH.[10]
-
This compound treatment in lung cancer cells also leads to the malonylation and reduced activity of GAPDH and pyruvate kinase (PKM).[10] This disruption of glycolysis results in an accumulation of upstream intermediates like glucose-6-phosphate and a reduction in downstream metabolites such as lactate and acetyl-CoA.[10]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and malonyl-CoA on key cellular processes as reported in experimental studies.
Table 1: Effect on Glycolytic Enzyme Activity
| Compound | Target Enzyme | Cell Line | Concentration | Duration | Observed Effect | Reference |
| This compound | GAPDH | A549 | 1 mM | 24 hours | Significant reduction in activity | [10] |
| This compound | Pyruvate Kinase | A549 | 1 mM | 24 hours | Significant inhibition of activity | [10] |
| Malonyl-CoA | GAPDH | in vitro | - | - | Biochemical inhibition | [10] |
| Malonyl-CoA | Pyruvate Kinase | in vitro | - | - | Biochemical inhibition | [10] |
Table 2: Effect on Cellular Metabolite Levels Following this compound Treatment
| Metabolite | Cell Line | Concentration | Duration | Change in Level | Reference |
| Glucose-6-Phosphate | A549 | 1 mM | 24 hours | Accumulation | [10] |
| Fructose-1,6-Bisphosphate | A549 | 1 mM | 24 hours | Accumulation | [10] |
| Lactate | A549 | 1 mM | 24 hours | Modest, significant reduction | [10] |
| Acetyl-CoA | A549 | 1 mM | 24 hours | Modest, significant reduction | [10] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings. Below are protocols for key experiments cited in the comparison.
Cell Culture and this compound Treatment
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: this compound is synthesized and dissolved in a suitable solvent (e.g., DMSO). For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound (e.g., 1 mM) or vehicle control. Cells are incubated for the specified duration (e.g., 24 hours) before harvesting for analysis.[10]
Western Blot for Lysine Malonylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for malonyl-lysine (anti-Kmal). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.[11]
GAPDH Enzyme Activity Assay
-
Sample Preparation: Cells are treated as described above. After treatment, cells are harvested and lysed.
-
Assay Principle: GAPDH activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
-
Procedure: Cell lysates are added to a reaction mixture containing triethanolamine buffer, EDTA, magnesium sulfate, ATP, and 3-phosphoglycerate. The reaction is initiated by adding phosphoglycerate kinase and NAD⁺. The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Normalization: The measured activity is normalized to the total protein concentration of the lysate.[10]
Conclusion
Malonyl-CoA and this compound, while chemically related, serve distinct purposes in metabolic research.
-
Malonyl-CoA is an essential endogenous metabolite that acts as a central node integrating carbohydrate and fat metabolism.[1][4] Its concentration is tightly regulated and reflects the cell's energetic state.[4][5] Dysregulation of malonyl-CoA is implicated in metabolic diseases, including insulin resistance and diabetes.[4][5][9]
-
This compound is an invaluable experimental tool. Its cell-permeable nature allows researchers to bypass the complex upstream regulation of endogenous malonyl-CoA and directly probe the downstream consequences of protein malonylation.[10] This has been instrumental in demonstrating that the hyperreactivity of the malonyl group can directly impact the function of metabolic enzymes, providing a mechanistic link between metabolite levels and cellular function.[10]
For researchers aiming to understand the physiological regulation of metabolism, studying the dynamics of endogenous malonyl-CoA is key. For those seeking to isolate and understand the specific functional consequences of lysine malonylation, this compound provides a powerful and direct approach.
References
- 1. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malonyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Malonyl CoA as a metabolic switch and a regulator of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malonyl CoA, long chain fatty acyl CoA and insulin resistance in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. PTM BIO [ptmbio.com]
- 9. Lysine Malonylation and Its Links to Metabolism and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The First Identification of Lysine Malonylation Substrates and Its Regulatory Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Malonyl-NAC Findings: A Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals investigating the effects of malonyl-N-acetylcysteamine (malonyl-NAC) and protein malonylation, robust and reliable data is paramount. This guide provides a comparative overview of orthogonal methods to validate and complement initial findings, ensuring the accuracy and reproducibility of your experimental results. Detailed protocols for key techniques and quantitative data comparisons are presented to aid in the selection of the most appropriate methods for your research needs.
This compound is a valuable chemical tool used to artificially induce protein malonylation in cellular models, providing insights into the functional consequences of this post-translational modification.[1] However, relying on a single method for detection and quantification can be fraught with limitations. Employing orthogonal approaches—independent methods that rely on different principles—is crucial for building a strong body of evidence. This guide explores several key orthogonal strategies, from direct measurement of protein malonylation to the quantification of related metabolites and the assessment of downstream functional effects.
Methods for Detecting and Quantifying Protein Malonylation
The direct assessment of protein malonylation is a cornerstone of validating this compound studies. Two primary orthogonal approaches are antibody-based methods and mass spectrometry.
Comparison of Protein Malonylation Detection Methods
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Western Blotting | Immuno-detection using anti-malonyllysine antibodies. | Relatively inexpensive, widely available, provides information on the overall level of malonylation.[2] | Semi-quantitative, dependent on antibody specificity and affinity, does not identify specific malonylation sites. | Moderate |
| Immunoprecipitation (IP) | Enrichment of malonylated proteins or peptides using anti-malonyllysine antibodies.[3][4] | Allows for the enrichment of low-abundance malonylated proteins, can be coupled with mass spectrometry for identification. | Can suffer from non-specific binding, antibody performance is critical. | Low to Moderate |
| Mass Spectrometry (LC-MS/MS) | Identification and quantification of malonylated peptides based on their mass-to-charge ratio.[5][6] | High specificity and sensitivity, enables identification and quantification of specific malonylation sites.[7] | Requires specialized equipment and expertise, can be expensive, may have difficulty detecting very low-abundance modifications. | Low to High (depending on instrumentation) |
| Chemical Probes | Metabolic labeling with analogs of malonate that can be detected via click chemistry.[8][9] | Allows for the specific labeling and enrichment of newly synthesized malonylated proteins. | Potential for off-target effects of the probe, requires synthesis of the probe. | Moderate |
Experimental Workflow: Immunoprecipitation followed by Mass Spectrometry
References
- 1. Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Lysine malonylation as a therapeutic target: implications for metabolic, inflammatory, and oncological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malonylation Proteomics - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Global Proteomic Analysis of Lysine Malonylation in Toxoplasma gondii [frontiersin.org]
- 7. Proteomic and Biochemical Studies of Lysine Malonylation Suggest Its Malonic Aciduria-associated Regulatory Role in Mitochondrial Function and Fatty Acid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A click chemistry-based biorthogonal approach for the detection and identification of protein lysine malonylation for osteoarthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Malonyl-NAC
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like malonyl-N-acetylcysteamine (malonyl-NAC) are paramount for laboratory safety and environmental protection. While specific safety data sheets (SDS) for novel or specialized research chemicals may not be readily available, a comprehensive disposal plan can be formulated by examining the chemical properties of its constituent parts and related compounds. This compound is a thioester, and its handling should be guided by the protocols for this class of chemicals, with particular attention to the reactivity of the thioester bond.
Standard Operating Procedure for this compound Disposal
This procedure provides a step-by-step guide for the safe disposal of this compound in a laboratory setting. It is crucial to always consult your institution's specific environmental health and safety (EHS) guidelines and the supplier's safety data sheet, if available, before proceeding.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound") and any known hazard symbols.
-
Liquid Waste: Dispose of solutions containing this compound in a designated hazardous liquid waste container. This container should also be clearly labeled with the chemical name and hazard information. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
3. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated before washing. A common procedure for thioester-contaminated glassware is to soak it in a bleach solution.
-
Prepare a 1:1 mixture of commercial bleach and water in a designated plastic container within a fume hood.
-
Submerge the glassware in the bleach bath and allow it to soak overnight (at least 14 hours).[1]
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard washing procedures.[1]
4. Disposal of Waste Containers:
-
Once the hazardous waste containers for solid and liquid this compound are full, they should be securely sealed and transferred to your institution's designated chemical waste storage area for pickup and disposal by a certified hazardous waste management company. Always follow your institution's specific procedures for waste pickup.
Chemical and Physical Properties of Related Compounds
To provide context for the handling and disposal of this compound, the following table summarizes the properties of related compounds.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Malonyl-CoA | C₂₄H₃₈N₇O₁₉P₃S | 853.582 | A coenzyme A derivative involved in fatty acid synthesis.[2][3] |
| N-Acetyl-L-cysteine (NAC) | C₅H₉NO₃S | 163.19 | A derivative of cysteine used as a medication and dietary supplement.[4] Causes serious eye irritation.[4][5] |
| Thiophenol | C₆H₆S | 110.18 | A simple thiol with a strong, offensive odor. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific safety protocols and the information provided by the chemical supplier. If you are ever in doubt about a procedure, contact your institution's Environmental Health and Safety department.
References
Personal protective equipment for handling malonyl-NAC
Essential Safety and Handling Guide for Malonyl-NAC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Malonyl-N-Acetyl-Cysteamine (this compound). The following procedures are based on the known hazards of its constituent components, malonic acid and N-acetylcysteine (NAC), and general best practices for handling laboratory thioesters. As this compound is often synthesized for specific research purposes, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, treating it as a potentially hazardous chemical is imperative.
Hazard Summary and Personal Protective Equipment (PPE)
This compound should be handled with caution, assuming it may possess hazards associated with both malonic acid and N-acetylcysteine. Malonic acid is known to be harmful if swallowed and can cause serious eye damage and respiratory irritation[1][2][3][4][5]. N-acetylcysteine is also recognized as a cause of serious eye irritation[6][7].
Quantitative Hazard Data
| Hazard Classification | Malonic Acid | N-Acetylcysteine | This compound (Assumed) |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1][3][5] | LD50 Oral - rat - 5,050 mg/kg[8] | Handle as harmful if swallowed. |
| Eye Irritation | Category 1 (Causes serious eye damage)[1][2][3][4][5] | Category 2A (Causes serious eye irritation)[6][7] | Assume it can cause serious eye damage. |
| Skin Irritation | Category 2 or 3 (Causes skin/mild skin irritation)[1][2] | No significant skin irritation reported[6]. | Handle with gloves to prevent contact. |
| Respiratory Irritation | Category 3 (May cause respiratory irritation)[2] | Not classified as a respiratory irritant. | Avoid inhalation of dust or aerosols. |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][5][6] | To protect against potential serious eye damage from splashes or dust. |
| Hand Protection | Nitrile rubber gloves. Inspect gloves before use.[1][2] | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood)[2][3]. | To minimize inhalation of dust or aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential to ensure laboratory safety and environmental compliance.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible[5].
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
In Case of a Spill :
-
Evacuate the immediate area if necessary.
-
For a small solid spill, carefully sweep it up, place it in a sealed container, and label it for disposal[1][9]. Avoid generating dust.
-
For a small liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been collected[1].
-
Disposal Plan
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations[5].
-
Waste Collection :
-
Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed professional waste disposal service[5][9].
-
Do not dispose of this compound down the drain or in the regular trash[9][10].
-
Provide the disposal service with as much information as possible about the waste, including its components (malonic acid, N-acetylcysteine).
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. americanregent.com [americanregent.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
